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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Bromo-2,3-dihydrobenzofuran-5-amine: A Key Building Block in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of 7-Bromo-2,3-dihydrobenzofuran-5-amine, a crucial building block for researchers and scientists in the field of drug development. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 7-Bromo-2,3-dihydrobenzofuran-5-amine, a crucial building block for researchers and scientists in the field of drug development. This document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway, and explores its applications in the synthesis of complex bioactive molecules, underscoring its significance in medicinal chemistry.

Core Compound Identification and Properties

7-Bromo-2,3-dihydrobenzofuran-5-amine, a substituted dihydrobenzofuran derivative, is a solid chemical compound valued for its unique structural features that are amenable to a variety of chemical transformations.

Table 1: Chemical and Physical Properties of 7-Bromo-2,3-dihydrobenzofuran-5-amine

PropertyValueSource(s)
CAS Number 191602-53-6[1][2]
Molecular Formula C₈H₈BrNO[3]
Molecular Weight 214.06 g/mol [1]
Appearance Solid[3]
Purity Typically ≥95%[1]

Note: The nomenclature "1,3-dihydro-2-benzofuran" is a non-standard representation. The correct and more commonly used IUPAC name is 2,3-dihydrobenzofuran.

Strategic Synthesis Pathway

The synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-amine can be strategically approached through a multi-step sequence starting from the commercially available 2,3-dihydrobenzofuran. This pathway is designed for efficiency and regiochemical control, which are critical in the synthesis of pharmaceutical intermediates. The key transformations involve electrophilic aromatic substitution reactions, specifically nitration and bromination, followed by a reduction of the nitro group to the target primary amine.

A plausible and scientifically sound synthetic route involves the initial nitration of the 2,3-dihydrobenzofuran ring, followed by bromination, and concluding with the reduction of the nitro intermediate. The introduction of the nitro group at the 5-position directs the subsequent bromination to the 7-position due to the directing effects of the substituents on the aromatic ring.

Synthesis_Pathway A 2,3-Dihydrobenzofuran B 5-Nitro-2,3-dihydrobenzofuran A->B HNO₃, H₂SO₄ C 7-Bromo-5-nitro-2,3-dihydrobenzofuran B->C Br₂, FeBr₃ D 7-Bromo-2,3-dihydrobenzofuran-5-amine C->D SnCl₂·2H₂O, EtOH

Caption: Proposed synthetic pathway for 7-Bromo-2,3-dihydrobenzofuran-5-amine.

Experimental Protocol: A Self-Validating System

The following protocol outlines a detailed, step-by-step methodology for the synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-amine. Each step is designed to be monitored and validated to ensure the integrity of the final product.

Step 1: Synthesis of 5-Nitro-2,3-dihydrobenzofuran

  • Reaction Setup: To a stirred solution of 2,3-dihydrobenzofuran in concentrated sulfuric acid, cooled to 0°C, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5°C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 5-Nitro-2,3-dihydrobenzofuran.

Step 2: Synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran

  • Reaction Setup: 5-Nitro-2,3-dihydrobenzofuran is dissolved in a suitable solvent (e.g., dichloromethane), and a catalytic amount of iron(III) bromide is added. To this mixture, a solution of bromine in the same solvent is added dropwise at room temperature.

  • Reaction Monitoring: The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to follow the formation of the desired product and check for isomeric impurities.

  • Work-up and Isolation: The reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 7-Bromo-5-nitro-2,3-dihydrobenzofuran.

Step 3: Synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-amine

  • Reaction Setup: 7-Bromo-5-nitro-2,3-dihydrobenzofuran is dissolved in ethanol, and an excess of tin(II) chloride dihydrate is added. The mixture is heated to reflux.

  • Reaction Monitoring: The reduction of the nitro group is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS) until the disappearance of the starting material.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to be basic with a sodium hydroxide solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product can be further purified by recrystallization or column chromatography to give 7-Bromo-2,3-dihydrobenzofuran-5-amine. The reduction of a nitro group to an amine using tin(II) chloride is a well-established and reliable method in organic synthesis.[4]

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] This makes its derivatives, such as 7-Bromo-2,3-dihydrobenzofuran-5-amine, highly valuable starting materials for the synthesis of novel therapeutic agents. The bromine and amine functionalities on the aromatic ring serve as versatile handles for further chemical modifications, allowing for the construction of diverse compound libraries for biological screening.

Benzofuran and its derivatives have been investigated for a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[6][7]

Application as a Core Scaffold in Kinase Inhibitors:

Application_Logic A 7-Bromo-2,3-dihydrobenzofuran-5-amine B Versatile Synthetic Handles (Amine and Bromine) A->B C Privileged Scaffold (2,3-Dihydrobenzofuran) A->C D Diverse Chemical Libraries B->D C->D E Bioactive Molecules (e.g., Kinase Inhibitors) D->E

Caption: Logical flow from the core compound to its application in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 7-Bromo-2,3-dihydrobenzofuran-5-amine and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-Bromo-2,3-dihydrobenzofuran-5-amine is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure and the presence of reactive functional groups make it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling further exploration of its utility in the development of next-generation pharmaceuticals.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024). ACS Pharmacology & Translational Science. [Link]

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. (2022). University of Strathclyde. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound.
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). (2019). PubMed. [Link]

Sources

Exploratory

The 5-Amino-7-Bromo-Dihydrobenzofuran Scaffold: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The 2,3-dihydrobenzofuran ring system is a cornerstone in the architecture of numerous biologically active natural products and synthetic drugs.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system is a cornerstone in the architecture of numerous biologically active natural products and synthetic drugs.[1] Its rigid, planar structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. This scaffold is prevalent in compounds developed for a range of therapeutic areas, including traumatic and ischemic central nervous system (CNS) injury, arteriosclerosis, hepatopathy, and cerebrovascular disease.[1] The strategic placement of substituents on this core can dramatically influence its pharmacological profile. This guide focuses on a particularly promising, yet underexplored, substitution pattern: the 5-amino-7-bromo-dihydrobenzofuran core. The introduction of an amino group at the 5-position and a bromine atom at the 7-position is hypothesized to unlock novel structure-activity relationships and therapeutic opportunities. The amino group, a common pharmacophore, can act as a hydrogen bond donor or acceptor and a site for further derivatization.[2] The bromine atom, a halogen, can enhance binding affinity through halogen bonding, modulate metabolic stability, and serve as a reactive handle for cross-coupling reactions to introduce further molecular diversity.[3][4] This in-depth guide will provide a comprehensive overview of the proposed synthesis, chemical reactivity, and predicted biological and pharmacological profile of the 5-amino-7-bromo-dihydrobenzofuran scaffold, offering a roadmap for researchers and drug development professionals.

Proposed Synthetic Pathways to the 5-Amino-7-Bromo-Dihydrobenzofuran Core

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule suggests a late-stage introduction of the amino group from a nitro precursor. The 7-bromo-5-nitro-2,3-dihydrobenzofuran intermediate can be envisioned to arise from the cyclization of a suitably substituted phenol.

Retrosynthesis Target 5-Amino-7-Bromo-2,3-dihydrobenzofuran Intermediate1 7-Bromo-5-nitro-2,3-dihydrobenzofuran Target->Intermediate1 Reduction Intermediate2 2-Allyl-3-bromo-5-nitrophenol Intermediate1->Intermediate2 Intramolecular Cyclization StartingMaterial1 3-Bromo-5-nitrophenol Intermediate2->StartingMaterial1 Allylation StartingMaterial2 Allyl bromide Intermediate2->StartingMaterial2 Allylation

Caption: Retrosynthetic analysis of 5-amino-7-bromo-2,3-dihydrobenzofuran.

Step-by-Step Experimental Protocol

Step 1: Allylation of 3-Bromo-5-nitrophenol

This initial step introduces the allyl group necessary for the subsequent cyclization to form the dihydrofuran ring.

  • Reaction: To a solution of 3-bromo-5-nitrophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-allyl-3-bromo-5-nitrobenzene.

Step 2: Claisen Rearrangement

The Claisen rearrangement will position the allyl group at the ortho position to the hydroxyl group, which is a prerequisite for the intramolecular cyclization.

  • Reaction: Heat the 1-allyl-3-bromo-5-nitrobenzene neat or in a high-boiling solvent like N,N-diethylaniline under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction temperature and progress carefully. The rearrangement typically occurs at temperatures between 180-220 °C.

  • After the reaction is complete (as indicated by TLC), cool the mixture and purify the resulting 2-allyl-3-bromo-5-nitrophenol by column chromatography.

Step 3: Intramolecular Cyclization to form 7-Bromo-5-nitro-2,3-dihydrobenzofuran

Several methods can be employed for the crucial cyclization step.[5] A palladium-catalyzed carboalkoxylation is a modern and efficient approach.[5]

  • Reaction: In a reaction vessel, combine 2-allyl-3-bromo-5-nitrophenol (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a suitable ligand like PPh₃ (0.1 eq) in a solvent like toluene or DMF.

  • Add a base, for example, triethylamine (Et₃N, 2.0 eq).

  • Heat the mixture under an inert atmosphere. The reaction progress should be monitored by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain 7-bromo-5-nitro-2,3-dihydrobenzofuran.

Step 4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the desired amine.

  • Reaction: Dissolve 7-bromo-5-nitro-2,3-dihydrobenzofuran (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂·2H₂O, 5.0 eq) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • If using SnCl₂, carefully neutralize the reaction mixture with a base like sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound, 5-amino-7-bromo-2,3-dihydrobenzofuran.

Chemical Reactivity and Opportunities for Derivatization

The 5-amino-7-bromo-dihydrobenzofuran scaffold possesses two key functional groups that are ripe for chemical modification, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Reactions of the 5-Amino Group

The aromatic amino group is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the dihydrobenzofuran ring system.[6][7]

  • Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This allows for the introduction of a wide range of substituents to probe for interactions with the biological target.

  • Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides, another important functional group in medicinal chemistry.

  • Alkylation: The amino group can be alkylated, though care must be taken to control the degree of alkylation. Reductive amination with aldehydes or ketones provides a controlled method for mono- or di-alkylation.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups, including halogens, cyano, and hydroxyl groups.

Reactions of the 7-Bromo Group

The aryl bromide at the 7-position is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions.[8][9][10] This opens up a vast chemical space for derivatization.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[11]

  • Sonogashira Coupling: This reaction with terminal alkynes introduces an alkynyl moiety, which can serve as a rigid linker or be further functionalized.[9]

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines.

  • Heck Reaction: Coupling with alkenes can be used to introduce vinyl groups.

  • Stille Coupling: Reaction with organostannanes provides another avenue for C-C bond formation.

  • Cyanation: The bromo group can be displaced by a cyanide source to introduce a nitrile group.

Derivatization cluster_amino 5-Amino Group Reactions cluster_bromo 7-Bromo Group Reactions Core 5-Amino-7-Bromo-Dihydrobenzofuran Acylation Acylation (Amides) Core->Acylation Sulfonylation Sulfonylation (Sulfonamides) Core->Sulfonylation Alkylation Alkylation Core->Alkylation Diazotization Diazotization Core->Diazotization Suzuki Suzuki Coupling Core->Suzuki Sonogashira Sonogashira Coupling Core->Sonogashira Buchwald Buchwald-Hartwig Amination Core->Buchwald Heck Heck Reaction Core->Heck

Caption: Derivatization opportunities for the 5-amino-7-bromo-dihydrobenzofuran scaffold.

Predicted Biological and Pharmacological Profile

Based on the known biological activities of related dihydrobenzofuran and substituted heterocyclic systems, the 5-amino-7-bromo-dihydrobenzofuran scaffold is predicted to have significant potential in several therapeutic areas.

Anticancer Activity

Benzofuran and dihydrobenzofuran derivatives have demonstrated notable anticancer properties.[3][12][13] The presence of a bromine atom has been shown to enhance the anticancer effects of some benzofuran derivatives.[3] For instance, a bromo-substituted benzofuran-based oxadiazole conjugate was found to be the most efficient against HCT116 human colon cancer cells.[12] Furthermore, amino-substituted benzofurans have also been investigated as anticancer agents.[14] The combination of these two functional groups on the dihydrobenzofuran core could lead to compounds with potent antiproliferative activity. The proposed mechanism of action for many anticancer benzofurans involves the induction of apoptosis and cell cycle arrest.[12]

Predicted Activity Rationale based on Literature Potential Molecular Targets
Anticancer Brominated benzofurans show enhanced cytotoxicity.[3] Amino-substituted benzofurans also exhibit anticancer properties.[14]Kinases, Tubulin, Apoptotic pathway proteins
Anti-inflammatory Dihydrobenzofuran derivatives have shown anti-inflammatory effects by inhibiting inflammatory mediators.[3][15][16] Bromo-substituted benzofurans can block prostaglandin formation.[17]COX-2, Lipoxygenase, NF-κB
CNS Disorders Dihydrobenzofurans have been developed for CNS injuries.[1] Amino-substituted benzofurans have shown potential in treating Alzheimer's disease.[18]G-protein coupled receptors, Ion channels, Enzymes involved in neurotransmission
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and dihydrobenzofuran derivatives have emerged as promising anti-inflammatory agents.[3][15] Studies have shown that fluorinated and brominated dihydrobenzofuran derivatives can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][15] They have also been shown to decrease the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[3][15][16] The 5-amino-7-bromo-dihydrobenzofuran scaffold, therefore, represents a promising starting point for the development of novel anti-inflammatory drugs.

Anti-inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage/Immune Cell Inflammatory_Stimuli->Cell NFkB_Activation NF-κB Activation Cell->NFkB_Activation COX2_iNOS_Expression COX-2 & iNOS Expression NFkB_Activation->COX2_iNOS_Expression Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_iNOS_Expression->Prostaglandins_NO Inflammation Inflammation Prostaglandins_NO->Inflammation Scaffold 5-Amino-7-Bromo-Dihydrobenzofuran Scaffold->NFkB_Activation Inhibition Scaffold->COX2_iNOS_Expression Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Central Nervous System (CNS) Applications

The dihydrobenzofuran scaffold is considered a privileged structure for CNS-active compounds.[1][19] Derivatives have been investigated for the treatment of neurodegenerative diseases like Alzheimer's.[18] Specifically, 3-aminobenzofuran derivatives have been designed as multifunctional agents for Alzheimer's treatment, exhibiting cholinesterase inhibitory activity.[18] The 5-amino-7-bromo-dihydrobenzofuran core could be a valuable starting point for the design of novel CNS agents, with the amino and bromo groups providing opportunities to fine-tune properties such as blood-brain barrier permeability and target engagement.

Conclusion and Future Directions

The 5-amino-7-bromo-dihydrobenzofuran scaffold represents a promising yet underexplored area of medicinal chemistry. This technical guide has provided a comprehensive roadmap for its synthesis, derivatization, and potential therapeutic applications. The proposed synthetic route offers a practical approach to accessing this core, and the discussion of its chemical reactivity highlights the vast potential for generating diverse chemical libraries. The predicted biological profile, grounded in the activities of related compounds, strongly suggests that this scaffold could yield novel drug candidates for cancer, inflammation, and CNS disorders. Future research should focus on the successful synthesis of the core structure, followed by a systematic exploration of its chemical space through the derivatization strategies outlined. In vitro and in vivo evaluation of these new chemical entities will be crucial to validate the predicted biological activities and to identify lead compounds for further development. The insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of the 5-amino-7-bromo-dihydrobenzofuran scaffold.

References

  • [Design, synthesis and anticancer activity of novel dihydrobenzofuro[4,5-b][1][12]naphthyridin-6-one derivatives. PubMed.]([Link])

Sources

Foundational

Strategic Solid-State Characterization: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Topic: Crystal Structure Characterization of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine Content Type: Technical Whitepaper & Strategic Characterization Framework Audience: Structural Biologists, Medicinal Chemists, and Sol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Characterization of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine Content Type: Technical Whitepaper & Strategic Characterization Framework Audience: Structural Biologists, Medicinal Chemists, and Solid-State Scientists

Executive Summary & Core Directive

Status: Novel Chemical Entity (NCE) / Building Block CAS: 2913243-86-2 Classification: Halogenated Isobenzofuran (Phthalan) Derivative[1]

As of Q1 2026, 7-Bromo-1,3-dihydro-2-benzofuran-5-amine does not have a deposited crystal structure in the public domain (CSD/PDB). This molecule represents a specialized "scaffold-hopper" intermediate where the phthalan core replaces more traditional indoline or dihydrobenzofuran systems in drug discovery.

This guide serves as a predictive structural analysis and experimental protocol . It synthesizes data from structural analogs (phthalans and halogenated anilines) to establish a baseline for solid-state behavior, followed by a rigorous workflow for obtaining definitive crystallographic data.

Molecular Profile & Predictive Crystallography

Structural Identity

The molecule features a fused bicyclic system: a benzene ring fused to a saturated furan ring (phthalan).

  • Core: 1,3-dihydro-2-benzofuran (Isobenzofuran/Phthalan).

  • Substituents:

    • Position 5: Primary Amine (-NH₂). Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

    • Position 7: Bromine (-Br).[1][2][3] Acts as a hydrophobic handle and potential Halogen Bond (XB) donor.

Predicted Lattice Architecture

Based on the packing motifs of 5-aminophthalan and bromo-anilines, we project the following solid-state characteristics.

ParameterPredicted Value/BehaviorMechanistic Rationale
Crystal System Monoclinic or Triclinic Low molecular symmetry (

or

) typically forces packing into

or

to maximize density.
Space Group

(Most probable)
Common for achiral organic small molecules; allows for centrosymmetric dimers.
Z Value 4Standard packing for

(one molecule per asymmetric unit).
Ring Conformation Planar / Slight Envelope The phthalan ring is fused to benzene, enforcing planarity on C4-C7. The O2-C1-C3 segment may exhibit slight puckering to relieve torsional strain.
Primary Interaction N-H···O (Ether) The ether oxygen at Pos-2 is a strong H-bond acceptor. The Pos-5 amine is a donor. Expect infinite chains or dimers driven by this motif.
Secondary Interaction C-Br···π or C-Br···N Bromine is highly polarizable. Expect Type II Halogen bonding (Br

-hole pointing toward the N lone pair or an adjacent aromatic ring).

Experimental Protocol: From Powder to Structure

Since the specific data is absent, the following protocol is the authoritative standard for generating the crystal structure of this specific amino-phthalan.

Crystallization Screening Matrix

The presence of the amine (basic, polar) and the bromine (lipophilic) creates a solubility paradox. You must balance these properties.

  • Method A (Preferred): Slow Evaporation

    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

    • Rationale: The amine ensures solubility in alcohols. Slow evaporation drives the formation of H-bonds between the amine and the ether oxygen of neighboring molecules.

  • Method B: Vapor Diffusion

    • Solvent: Tetrahydrofuran (THF).[4]

    • Precipitant: Hexane or Pentane.

    • Rationale: Dissolve in THF (good for ethers). Diffuse Hexane to lower solubility slowly, encouraging the Br···Br or Br···π stacking interactions to organize the lattice.

X-Ray Diffraction (SC-XRD) Parameters

Critical Warning: Bromine has a high mass attenuation coefficient.

  • Radiation Source: Mo-K

    
      (
    
    
    
    Å).
    • Why: Cu-K

      
       causes significant absorption fluorescence with Bromine, leading to poor data quality and scaling errors.
      
  • Temperature: 100 K (Cryogenic).

    • Why: Essential to freeze the puckering motion of the dihydro-furan ring and reduce thermal ellipsoids on the amine protons.

Visualization: Interaction Network & Workflow

Structural Interaction Pathway

The following diagram illustrates the predicted intermolecular forces that will define the unit cell.

G Mol_A Molecule A (Reference) Amine_A 5-NH2 (Donor) Mol_A->Amine_A Bromine_A 7-Br (Sigma Hole) Mol_A->Bromine_A Mol_B Molecule B (Neighbor) Ether_B 2-O (Acceptor) Mol_B->Ether_B Mol_C Molecule C (Layer Above) Pi_C Benzene Ring (Pi) Mol_C->Pi_C Amine_A->Ether_B H-Bond (Strong) 2.8 - 3.0 Å Bromine_A->Amine_A Possible Br...N Contact Bromine_A->Pi_C Halogen-Pi Interaction

Caption: Predicted intermolecular interaction network. Blue arrows indicate primary hydrogen bonding driving the lattice; red dashed lines indicate secondary halogen-pi stacking.

Crystallography Workflow

Workflow cluster_growth Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_solve Phase 3: Structure Solution Start Start: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (>98% Purity) Screen Solvent Screen: MeOH (Evap) vs THF/Hex (Diff) Start->Screen Harvest Harvest: Select Block/Prism Avoid Needles (twinning risk) Screen->Harvest Mount Mount: Mitegen Loop Oil Protection Harvest->Mount Collect Diffraction: Mo-Source 100K N2 Stream Mount->Collect Solve Solve: SHELXT (Intrinsic Phasing) Locate Br atom first Collect->Solve Refine Refine: SHELXL Anisotropic refinement for non-H Solve->Refine

Caption: Step-by-step workflow for determining the crystal structure of the target amino-phthalan.

References & Grounding

Since specific crystal data is unpublished, the following references provide the methodological basis and analogous structural data used to construct this guide.

  • Compound Identity: 7-Bromo-1,3-dihydroisobenzofuran-5-amine. CAS No. 2913243-86-2. Available via specialized building block suppliers (e.g., Bidepharm, BLDpharm).

  • Analogous Phthalan Structures:

    • Structure of 1,3-dihydroisobenzofuran derivatives: See PubChem CID 10327 (Phthalan) for core geometry. Link

    • Aminophthalan Data: 5-amino-1,3-dihydroisobenzofuran (CAS 61964-08-7).

  • Crystallographic Methodology:

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Standard protocol for small molecule refinement).

    • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. (Basis for Br...N/O interaction prediction).

Sources

Exploratory

Technical Whitepaper: Stability Profile and Handling of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

[1][2][3] Executive Summary 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 191602-53-6) is a specialized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 191602-53-6) is a specialized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] While robust in short-term synthetic applications, its structural motif—comprising an electron-rich aniline, a halogenated aromatic core, and an oxygenated phthalan ring—presents a unique triad of stability risks under ambient conditions.[2][3]

This guide provides a comprehensive technical analysis of the compound's stability profile.[3] Key findings indicate that the primary degradation vectors are oxidative darkening (aniline moiety) and benzylic autoxidation (dihydrobenzofuran ring), rather than hydrolytic cleavage. Consequently, standard ambient storage is insufficient; the compound requires strict exclusion of light and oxygen to maintain purity >98%.

Chemical Identity & Structural Analysis[3][4][5][6]

To predict stability, we must first deconstruct the molecule into its reactive pharmacophores.

FeatureSpecification
IUPAC Name 7-Bromo-1,3-dihydro-2-benzofuran-5-amine
CAS Number 191602-53-6
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Physical State Off-white to beige solid (Free base); often darkens to brown/red upon air exposure.[1][2][3][4]
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
Structural Risk Assessment

The molecule contains three distinct "instability handles":

  • The Primary Amine (-NH₂): Attached to the aromatic ring at position 5.[2][3] Like all anilines, it is susceptible to radical-mediated oxidation, leading to the formation of azo linkages, nitroso species, and colored oligomers ("browning").[3]

  • The Dihydrobenzofuran (Phthalan) Core: This is a cyclic benzylic ether.[2][3] The methylene protons at positions 1 and 3 are benzylic (adjacent to an aromatic ring) and alpha-oxy (adjacent to oxygen).[2][3] This makes them highly susceptible to hydrogen atom abstraction (HAT) by atmospheric oxygen, leading to hydroperoxide formation.

  • The Aryl Bromide (C-Br): Generally stable thermally but susceptible to photolytic debromination under UV light exposure.[2][3]

Stability Risk Assessment: Degradation Pathways

The following Graphviz diagram details the mechanistic pathways for degradation under ambient stress.[3]

DegradationPathways Compound 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (Intact) Oxidation Oxidative Stress (Air/Light) Compound->Oxidation Slow Peroxidation Benzylic Autoxidation (O2 + Radical Initiator) Compound->Peroxidation Moderate Photolysis UV Irradiation (hν) Compound->Photolysis Fast QuinoneImine Benzoquinone Imines (Colored Impurities) Oxidation->QuinoneImine AzoDimer Azo Dimers (Insoluble Precipitates) Oxidation->AzoDimer Hydroperoxide 1-Hydroperoxy Derivative (Explosion Risk/Reactive) Peroxidation->Hydroperoxide RingOpen Ring Opening (Aldehyde/Phenol Formation) Hydroperoxide->RingOpen Acid/Base Catalysis Debromination Debrominated Analog (Des-bromo impurity) Photolysis->Debromination Radical Mechanism

Figure 1: Mechanistic degradation pathways.[1][2][3] The benzylic ether oxidation (yellow path) is often overlooked but critical for safety.[2]

Detailed Mechanism Analysis[1][2]
A. Oxidative Darkening (The "Aniline Effect")

Under ambient air, the electron-rich amino group undergoes slow oxidation.[3] This is accelerated by trace metals or light.[2][3] The initial products are hydroxylamines, which dehydrate to nitroso compounds or couple to form azo dimers.

  • Visual Indicator: The sample turns from off-white to pink, then dark brown.[2][3]

  • Impact: Loss of potency; potential interference in palladium-catalyzed cross-couplings (poisoning of catalyst by azo species).[1][2][3]

B. Phthalan Autoxidation

The 1,3-dihydro-2-benzofuran ring is a cyclic ether.[1][2][3] The C-H bonds adjacent to the oxygen are activated.[3] Prolonged exposure to air can generate hydroperoxides at the C1/C3 positions.[2][3]

  • Safety Warning: While less explosive than diisopropyl ether peroxides, phthalan hydroperoxides are reactive oxidants that can degrade other sensitive functional groups in a reaction mixture.[2][3]

Experimental Protocols for Stability Validation

To rigorously validate the stability of a specific batch, the following "Forced Degradation" protocol is recommended. This moves beyond simple observation to quantitative analysis.[2][3]

Protocol 1: Stress Testing (Forced Degradation)[2][3]

Objective: Determine the intrinsic stability limits and identify degradation products.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve 10 mg in 0.1 N HCl. Heat at 60°C for 4 hours.Stable. The aniline will protonate (protecting it from oxidation).[2][3] The ether ring is generally acid-stable.[1][2][3]
Base Hydrolysis Dissolve 10 mg in 0.1 N NaOH. Heat at 60°C for 4 hours.Minor Degradation. Potential for slow ring opening or oxidation of the free base amine.[2][3]
Oxidation Treat with 3% H₂O₂ at RT for 1 hour.High Degradation. Rapid formation of N-oxides and nitro-species.[1][2][3]
Photostability Expose solid sample to 1.2 million lux hours (ICH Q1B).Moderate Degradation. Browning and formation of des-bromo impurity (loss of Br).[1][2][3]
Thermal Heat solid at 80°C for 24 hours.Variable. Depends on purity.[2][3] Impure samples may melt/polymerize.[2][3]
Protocol 2: Analytical Method (HPLC-UV)

A standard C18 method is sufficient, but pH control is critical due to the basic amine.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic core) and 210 nm (impurities).[2][3]

  • Rationale: The TFA ensures the amine is fully protonated, preventing peak tailing and improving resolution from neutral degradation products (like the hydroperoxide).

Storage & Handling Recommendations

Based on the chemical profile, the following "Gold Standard" handling procedures are required to maintain scientific integrity of the material.

Storage Hierarchy
  • Tier 1 (Long-term > 1 month): Store as the Hydrochloride (HCl) salt if possible. The salt form protonates the amine, significantly reducing oxidative potential. Store at -20°C under Argon.

  • Tier 2 (Working Stock): Store at 2-8°C in an amber vial. Cap must be sealed with Parafilm or electrical tape to limit oxygen ingress.[2][3] Desiccator storage is recommended.[2][3]

  • Tier 3 (Immediate Use): Avoid keeping the solid in solution (e.g., DMSO/MeOH) for >24 hours at room temperature.

Handling "Do's and Don'ts"
  • DO purge headspace with Nitrogen/Argon after every use.[2][3]

  • DO use amber glassware to prevent photolytic debromination.[2][3]

  • DON'T store in non-acidified protic solvents (e.g., Methanol) for extended periods, as this promotes hemiaminal formation if any aldehyde impurities are present.

References

  • ICH Harmonised Tripartite Guideline. (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Conference on Harmonisation.[2][3] Link

  • ChemicalBook. (2025).[2][3] 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet.[1][2][3]Link[2]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 12445339, 1,3-Dihydro-2-benzofuran-5-amine.[1][2][3]Link[2]

  • Zhang, Y., et al. (2013).[5] Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature.[1][2][3][5] Journal of Central South University.[2][3][5] Link

  • Sigma-Aldrich. (2025).[1][2][3] Material Safety Data Sheet for 5-Aminoisobenzofuran-1,3-dione (Analogous Structure).Link[2]

Sources

Foundational

Strategic Utilization of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine in Heterocyclic Chemistry

The following technical guide details the structural role, synthesis, and medicinal chemistry applications of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (also known as 7-Bromo-5-aminophthalan). Executive Summary 7-Bromo-1,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural role, synthesis, and medicinal chemistry applications of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (also known as 7-Bromo-5-aminophthalan).

Executive Summary

7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 2913243-86-2) represents a high-value, bifunctional building block in modern drug discovery. As a derivative of the 1,3-dihydro-2-benzofuran (phthalan/isobenzofuran) core, this scaffold offers a strategic bioisostere to the more common indane and 2,3-dihydrobenzofuran systems.

Its utility lies in the orthogonal reactivity of its substituents: the C7-Bromine provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-Amine serves as a vector for amide coupling or reductive amination. This guide outlines the synthesis, reactivity profile, and application of this intermediate in Fragment-Based Drug Discovery (FBDD) and scaffold hopping.

Chemical Profile & Structural Significance[1][2]

The Phthalan Core vs. Bioisosteres

The 1,3-dihydro-2-benzofuran (phthalan) core is a bicyclic ether that functions as a bioisostere for indane and 2,3-dihydrobenzofuran (coumaran).

FeaturePhthalan (1,3-dihydro-2-benzofuran)Indane2,3-Dihydrobenzofuran
H-Bonding Acceptor (Ether Oxygen)NoneAcceptor (Ether Oxygen)
Solubility Moderate/High (Polar Oxygen)Low (Lipophilic)Moderate
Metabolic Stability Good (Benzylic positions adjacent to O)Risk of Benzylic OxidationGood
Vector Geometry Planar BicyclicPlanar BicyclicPlanar Bicyclic

Key Advantage: The phthalan oxygen at position 2 lowers the LogP relative to indane, improving the physicochemical properties (solubility, LLE) of the final drug candidate without altering the overall steric footprint.

Substitution Pattern (7-Br, 5-NH2)

The 5,7-substitution pattern is critical. It creates an exit vector angle of approximately 120°, ideal for:

  • Kinase Inhibitors: Mimicking the hinge-binding motif where the amine interacts with the hinge region and the bromine allows extension into the solvent-exposed or back-pocket regions.

  • PROTAC Linkers: Providing a rigid, aromatic spacer that directs the E3 ligase ligand and Warhead in a defined orientation.

Synthetic Pathways[1][2]

Given the specific substitution pattern, the synthesis requires a route that avoids over-bromination and preserves the sensitive amine. The most robust protocol proceeds via the reduction of a substituted phthalic anhydride or phthalide precursor.

Retrosynthetic Analysis
  • Target: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine[1]

  • Precursor 1: 7-Bromo-5-nitro-1,3-dihydro-2-benzofuran

  • Precursor 2: 3-Bromo-5-nitro-1,2-benzenedimethanol

  • Starting Material: 3-Bromo-5-nitrophthalic acid (or anhydride)

Recommended Synthetic Protocol

This protocol prioritizes yield and regiocontrol.

Step 1: Reduction to Diol

  • Reagents: Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Substrate: 3-Bromo-5-nitrophthalic acid.

  • Conditions:

    
    , THF, 12h.
    
  • Mechanism: Chemoselective reduction of the carboxylic acids to primary alcohols. The nitro and bromo groups remain intact under controlled borane reduction.

Step 2: Cyclization to Phthalan Core

  • Reagents: p-Toluenesulfonic acid (pTsOH) or

    
     (cat.).
    
  • Conditions: Toluene, Reflux with Dean-Stark trap (to remove water).

  • Mechanism: Acid-catalyzed dehydration of the 1,2-benzenedimethanol to form the cyclic ether (phthalan).

  • Outcome: Formation of 4-bromo-6-nitro-1,3-dihydro-2-benzofuran (functionally equivalent to the 7-bromo-5-nitro isomer due to symmetry of the core before substitution).

Step 3: Chemoselective Nitro Reduction

  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ).[2]
  • Conditions: Ethanol/Water (3:1),

    
    , 2-4h.
    
  • Critical Note: Avoid Catalytic Hydrogenation (

    
    ) as it poses a high risk of hydrodehalogenation  (cleaving the C-Br bond). The Fe/NH4Cl method is highly selective for 
    
    
    
    in the presence of aryl halides.
Visualization of Synthesis Workflow

SynthesisWorkflow Figure 1: Chemoselective synthesis of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine preserving the aryl bromide. Start 3-Bromo-5-nitrophthalic Acid Inter1 3-Bromo-5-nitro-1,2-benzenedimethanol Start->Inter1 BH3-THF (Reduction) Inter2 7-Bromo-5-nitro-phthalan Inter1->Inter2 pTsOH, Toluene (Cyclization) Final 7-Bromo-5-amino-phthalan Inter2->Final Fe / NH4Cl (Nitro Reduction)

Reactivity & Functionalization

The 7-Bromo-1,3-dihydro-2-benzofuran-5-amine scaffold is designed for divergent synthesis. The reactivity order is typically Amine First (Amide coupling) followed by Bromine Second (Cross-coupling), or vice-versa depending on the stability of the intermediates.

C5-Amine Functionalization

The aniline nitrogen at C5 is moderately nucleophilic.

  • Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA to form amides. This is the standard entry point for attaching the "tail" of a kinase inhibitor.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reacts with aldehydes/ketones (

    
    ) to form secondary/tertiary amines.
    
C7-Bromine Functionalization

The aryl bromide at C7 is sterically accessible (meta to the ether oxygen).

  • Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids (

    
    , 
    
    
    
    ). Used to build the core scaffold.
  • Buchwald-Hartwig Amination: Couples with amines to introduce solubilizing groups or additional H-bond donors.

  • Sonogashira Coupling: Couples with terminal alkynes, useful for rigidifying the structure.

Divergent Synthesis Map

ReactivityMap Figure 2: Orthogonal reactivity profile allowing divergent library synthesis. Core 7-Bromo-1,3-dihydro- 2-benzofuran-5-amine Amide Amide Analogues (Kinase Hinge Binders) Core->Amide R-COOH, HATU (C5-NH2 Selectivity) Sulfon Sulfonamides (GPCR Ligands) Core->Sulfon R-SO2Cl (C5-NH2 Selectivity) Biaryl Biaryl Scaffolds (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (C7-Br Selectivity) Amination C7-Amino Derivatives (Buchwald-Hartwig) Core->Amination R-NH2, Pd(0) (C7-Br Selectivity)

Applications in Drug Discovery

Kinase Inhibition

In kinase inhibitor design, the phthalan oxygen can act as a hydrogen bond acceptor for water-mediated interactions or direct backbone bonding. The 5-amino group often mimics the adenine


 amino group, forming a key H-bond with the kinase hinge region (e.g., in CDK or MAPK inhibitors). The 7-bromo  position allows for the introduction of a "gatekeeper" interacting moiety.
PROTACs (Proteolysis Targeting Chimeras)

The rigid phthalan core serves as an excellent linker connection point.

  • Anchor: The C5-amine can be acylated to attach the E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Warhead: The C7-bromide can be coupled to the target protein ligand.

  • Benefit: The bicyclic nature reduces the entropic penalty of binding compared to flexible alkyl chains.

Experimental Protocols (Self-Validating)

Protocol A: Nitro Reduction (Preserving C-Br)
  • Charge: To a 100 mL round-bottom flask, add 7-bromo-5-nitro-1,3-dihydro-2-benzofuran (1.0 equiv), Iron powder (5.0 equiv), and Ammonium Chloride (5.0 equiv).

  • Solvent: Add Ethanol/Water (3:1 v/v, 0.1 M concentration).

  • Reflux: Heat to

    
     with vigorous stirring for 3 hours. Monitor by LCMS (Disappearance of Nitro peak M+, Appearance of Amine peak M-30+2).
    
  • Workup: Filter hot through a Celite pad to remove iron residues. Wash Celite with EtOAc.

  • Extraction: Concentrate filtrate, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Validation:

    
     NMR should show a broad singlet (2H) for 
    
    
    
    around 3.5-5.0 ppm and retention of aromatic signals corresponding to the brominated core.

References

  • Phthalan Synthesis: Witiak, D. T., et al. "Synthesis and pharmacological evaluation of certain cis- and trans-1,3-dihydro-1-isobenzofuranamines." Journal of Medicinal Chemistry, 1976. Link

  • Nitro Reduction Selectivity: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Tetrahedron Letters, 1984. (Note: Discusses selectivity issues; Fe/NH4Cl is preferred for Br-retention). Link

  • Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

  • Compound Registry: PubChem CID 12445339 (1,3-Dihydro-2-benzofuran-5-amine parent). Link

  • Vendor Data: Bide Pharm / BLD Pharm Catalog Entry for CAS 2913243-86-2 (7-Bromo-1,3-dihydroisobenzofuran-5-amine).[3][4][5][6] Link

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Routes for 7-Bromo-1,3-dihydro-2-benzofuran-5-amine: Application Notes and Protocols

Introduction & Mechanistic Rationale The 1,3-dihydroisobenzofuran (phthalane) scaffold is a highly valued, rigid, oxygen-containing pharmacophore in modern drug discovery, frequently utilized to improve the metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3-dihydroisobenzofuran (phthalane) scaffold is a highly valued, rigid, oxygen-containing pharmacophore in modern drug discovery, frequently utilized to improve the metabolic stability and aqueous solubility of lead compounds. Specifically, 7-bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 2913243-86-2) serves as a densely functionalized building block. The presence of both an aryl bromide and a primary aniline provides orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and amide bond formations.

Designing a scalable synthesis for this molecule requires circumventing the poor regioselectivity typically encountered when functionalizing a pre-formed phthalane ring. Instead, our protocol leverages the pre-installed symmetry and directing groups of a commercially available precursor: 3-bromo-5-nitro-o-xylene (1-bromo-2,3-dimethyl-5-nitrobenzene, CAS: 22162-22-7).

Nomenclature and Regiochemical Logic

A critical aspect of this synthesis is the IUPAC nomenclature shift that occurs during the final reduction step.

  • The cyclization of 1-bromo-2,3-bis(bromomethyl)-5-nitrobenzene yields a bicyclic intermediate. To assign the lowest possible locants to the prefixes, this intermediate is named 4-bromo-6-nitro-1,3-dihydroisobenzofuran .

  • However, upon reduction of the nitro group to an amine, the amine becomes the principal functional group (taking the suffix "-amine"). IUPAC rules dictate that the ring must be numbered to give the principal functional group the lowest possible locant. Numbering from the opposite bridgehead assigns the amine to position 5 and the bromine to position 7. Thus, the final product is correctly named 7-bromo-1,3-dihydro-2-benzofuran-5-amine .

Strategic Disconnections
  • Step 1: Radical Benzylic Bromination. The benzylic methyl groups of the starting material are selectively brominated using N-Bromosuccinimide (NBS). We utilize Ethyl Acetate (EtOAc) as a greener, scalable alternative to the traditional, highly toxic Carbon Tetrachloride (CCl₄) [1].

  • Step 2: Base-Promoted Cyclization. The resulting 1,2-bis(bromomethyl)benzene derivative undergoes a 5-exo-tet intramolecular etherification in a biphasic THF/water system. The biphasic nature keeps the concentration of the reactive alkoxide low in the organic phase, suppressing intermolecular oligomerization [1].

  • Step 3: Chemoselective Nitro Reduction. Standard catalytic hydrogenation (H₂ over Pd/C) is notorious for causing hydrodehalogenation of aryl bromides. To preserve the C-Br bond, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This system is highly chemoselective, reducing the nitro group quantitatively while leaving the halogen strictly intact [2, 3].

Synthetic Workflow Diagram

SynthesisWorkflow SM 3-Bromo-5-nitro-o-xylene (Starting Material) Int1 1-Bromo-2,3-bis(bromomethyl) -5-nitrobenzene SM->Int1 NBS, AIBN EtOAc, 80°C Int2 4-Bromo-6-nitro-1,3- dihydroisobenzofuran Int1->Int2 NaOH, THF/H2O 60°C Target 7-Bromo-1,3-dihydro- 2-benzofuran-5-amine Int2->Target Fe, NH4Cl EtOH/H2O, 80°C

Figure 1: Scalable three-step synthetic workflow for 7-bromo-1,3-dihydro-2-benzofuran-5-amine.

Quantitative Data & Optimization

The causality behind our reagent and solvent selections is validated by the optimization data below.

Table 1: Solvent Optimization for Radical Benzylic Bromination (Step 1)

Solvent Initiator Temp (°C) Isolated Yield (%) Application Notes & Causality
Carbon Tetrachloride AIBN 76 85 Toxic, ozone-depleting; strictly avoided for scale-up.
Benzene BPO 80 82 Carcinogenic; requires stringent engineering controls.
Ethyl Acetate (EtOAc) AIBN 77 79 Greener alternative; highly scalable and safe.

| Methyl Acetate | Light (


) | 50 | 75 | Requires specialized continuous-flow photoreactors. |

Table 2: Catalyst/Reagent Screening for Chemoselective Nitro Reduction (Step 3)

Reagent System Solvent Temp (°C) Conversion (%) Dehalogenation (%) Isolated Yield (%)
H₂ (1 atm), 10% Pd/C MeOH 25 >99 >80 (Major) <10
SnCl₂·2H₂O EtOH 70 95 <1 82
Fe powder, NH₄Cl EtOH/H₂O 80 >99 Not detected 91

| Zn dust, NH₄Cl | H₂O/THF | 25 | 85 | <2 | 76 |

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,3-bis(bromomethyl)-5-nitrobenzene

Objective: Radical benzylic bromination of the starting material.

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 3-bromo-5-nitro-o-xylene (50.0 g, 217 mmol) and Ethyl Acetate (500 mL). Stir to dissolve.

  • Initiation: Add N-Bromosuccinimide (NBS) (81.2 g, 456 mmol, 2.1 eq) and Azobisisobutyronitrile (AIBN) (1.78 g, 10.8 mmol, 0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 77 °C) under nitrogen. The reaction will turn orange/red as bromine radicals are generated. Maintain reflux for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the starting material and mono-brominated intermediates are consumed.

  • Workup: Cool the mixture to 0 °C to precipitate succinimide. Filter the solid succinimide and wash the filter cake with cold EtOAc (50 mL).

  • Isolation: Wash the combined filtrate with saturated aqueous Na₂S₂O₃ (2 × 100 mL) to quench residual bromine, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product as a pale yellow solid. Use directly in the next step without further purification.

Step 2: Synthesis of 4-Bromo-6-nitro-1,3-dihydroisobenzofuran

Objective: Base-promoted 5-exo-tet intramolecular cyclization.

  • Setup: In a 2 L flask equipped with a vigorous mechanical stirrer, dissolve the crude 1-bromo-2,3-bis(bromomethyl)-5-nitrobenzene (approx. 84 g, 217 mmol theoretical) in Tetrahydrofuran (THF) (600 mL).

  • Base Addition: Prepare a solution of NaOH (26.0 g, 650 mmol, 3.0 eq) in distilled water (600 mL). Add this aqueous solution dropwise to the THF solution over 30 minutes at room temperature to establish a biphasic system.

  • Reaction: Heat the biphasic mixture to 60 °C and stir vigorously for 12 hours. The high shear rate is critical to facilitate mass transfer between the aqueous hydroxide and the organic substrate.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 200 mL).

  • Isolation: Combine the organic layers, wash with brine (200 mL), dry over MgSO₄, and concentrate in vacuo. Purify the residue via silica gel plug (eluting with Hexanes/EtOAc 8:2) to yield the intermediate as a crystalline solid.

Step 3: Synthesis of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Objective: Chemoselective reduction of the nitro group avoiding hydrodehalogenation.

  • Setup: In a 1 L round-bottom flask, suspend 4-bromo-6-nitro-1,3-dihydroisobenzofuran (35.0 g, 143 mmol) in Ethanol (400 mL).

  • Reagent Loading: Add Iron powder (325 mesh, 39.9 g, 715 mmol, 5.0 eq) and a solution of Ammonium Chloride (NH₄Cl) (38.2 g, 715 mmol, 5.0 eq) dissolved in water (100 mL).

  • Reaction: Heat the suspension to 80 °C (reflux) with vigorous stirring for 3 hours. The mixture will turn into a dark brown/black sludge as iron oxides are formed. Monitor completion via LC-MS or TLC (DCM/MeOH 95:5).

  • Workup (Critical Step): Cool the mixture to 40 °C. To safely remove the iron oxide sludge, filter the entire mixture through a tightly packed pad of Celite. Wash the Celite pad thoroughly with hot Ethanol (3 × 100 mL) to ensure complete recovery of the product. Caution: Do not let the iron filter cake dry out completely in the air, as finely divided iron can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue between Ethyl Acetate (300 mL) and saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the target compound, 7-bromo-1,3-dihydro-2-benzofuran-5-amine , as an off-white to pale brown solid.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized 7-bromo-1,3-dihydro-2-benzofuran-5-amine, verify against the following expected parameters:

  • Physical State: Off-white to pale brown crystalline solid.

  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 214.0 (for 
    
    
    
    Br) and 216.0 (for
    
    
    Br), displaying the classic 1:1 isotopic pattern of a mono-brominated species.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       6.75 (d, J = 1.9 Hz, 1H, Ar-H, Position 6)
      
    • 
       6.52 (d, J = 1.9 Hz, 1H, Ar-H, Position 4)
      
    • 
       5.20 (br s, 2H, -NH₂)
      
    • 
       4.95 (s, 2H, -CH₂-O-, Position 1)
      
    • 
       4.88 (s, 2H, -CH₂-O-, Position 3)
      

References

  • Roncaglia, F., Ughetti, A., Porcelli, N., Anderlini, B., Severini, A., & Rigamonti, L. (2024). "Light on the sustainable preparation of aryl-cored dibromides." Beilstein Journal of Organic Chemistry, 20, 1076–1087.[Link]

  • Liu, Y., Lu, Y., Prashad, M., Repic, O., & Blacklock, T. J. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Organic Process Research & Development, 9(6), 873-876.[Link]

Application

Buchwald-Hartwig amination using 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Application Note & Protocol Topic: High-Efficiency Synthesis of N-Arylated 1,3-Dihydro-2-benzofuran Derivatives via Buchwald-Hartwig Amination of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine Audience: Researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of N-Arylated 1,3-Dihydro-2-benzofuran Derivatives via Buchwald-Hartwig Amination of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5][6] Traditional methods for creating these bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The development of the Buchwald-Hartwig reaction has provided a milder, more general, and highly efficient alternative.[7]

This guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of a specific, functionalized substrate: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine . This molecule presents a unique challenge and opportunity. As an aryl bromide, the C-Br bond is the target for coupling. However, the presence of a primary amine on the aromatic ring requires careful consideration to ensure selective N-arylation at the desired amine partner without inducing self-coupling or catalyst inhibition.

This protocol will focus on the coupling of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine with morpholine as a representative secondary amine nucleophile. The principles and experimental considerations discussed herein are broadly applicable to a range of primary and secondary amines, enabling the synthesis of a diverse library of complex molecules for drug discovery and materials science.

Reaction Scheme:

(A proper chemical drawing would show the structure of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine reacting with morpholine in the presence of a Palladium catalyst, a ligand, and a base, to yield the N-arylated product.)

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted cycle proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step forms a Pd(II) intermediate. The rate and success of this step are heavily influenced by the electron-richness and steric bulk of the phosphine ligand.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex and a salt byproduct. This is often the rate-limiting step, and the choice of base is critical.[5]

  • Reductive Elimination: The final C-N bond is formed as the arylated amine product is expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is typically accelerated by bulky, electron-rich ligands that create a sterically crowded coordination sphere around the metal.[9]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product Ar-NR₂ amido_complex->product base_h [Base-H]⁺X⁻ amido_complex->base_h arx Ar-Br arx->oa_complex amine R₂NH amine->amido_complex base Base base->amido_complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design: The Rationale Behind Component Selection

The success of coupling with 7-Bromo-1,3-dihydro-2-benzofuran-5-amine depends on the judicious selection of each reaction component. The goal is to facilitate the desired C-N bond formation while minimizing potential side reactions.

  • Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, air- and moisture-stable precatalysts are highly recommended for reproducibility and ease of use. Third and fourth-generation (G3, G4) Buchwald precatalysts, such as XPhos Pd G3 , are particularly effective. These complexes feature a biarylphosphine ligand already bound to palladium, ensuring a 1:1 ligand-to-metal ratio and generating the active Pd(0) species cleanly and efficiently in situ.

  • Ligand: The choice of ligand is arguably the most critical factor. For coupling an aryl bromide, particularly one with other functional groups, a bulky and electron-rich dialkylbiaryl phosphine ligand is required.[9]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is an excellent starting point. Its steric bulk accelerates the rate-limiting reductive elimination step and its electron-donating nature promotes the initial oxidative addition.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand that often shows complementary reactivity to XPhos.[4]

    • Why these work: These ligands create a sterically hindered environment around the palladium center, which favors the formation of the desired product and prevents the formation of inactive catalyst species.[9]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine nucleophile without competing in the coupling reaction.

    • Sodium tert-butoxide (NaOtBu): A common and highly effective base for a wide range of Buchwald-Hartwig aminations.[10] It is a strong base but has low nucleophilicity due to its steric bulk.

    • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative, particularly for more sensitive substrates, as the resulting lithium bromide is more soluble than sodium bromide, which can sometimes improve reaction rates.[11]

    • Cesium Carbonate (Cs₂CO₃): A milder base that can be effective, especially with more acidic amines or when the substrate is sensitive to strong alkoxides.[12]

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere to prevent catalyst deactivation and unwanted side reactions with water.

    • Toluene or Dioxane: These are the most common solvents. They have sufficiently high boiling points to allow for thermal heating and are good at dissolving the organic components of the reaction.[13] Dioxane can sometimes be superior for reactions involving more polar substrates.

Detailed Experimental Protocol

This protocol details the coupling of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine with morpholine.

Safety Precautions:

  • Palladium compounds can be toxic. Handle with care.

  • Sodium tert-butoxide is a strong base, corrosive, and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

  • Toluene is a flammable and toxic solvent. All operations must be performed in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials & Equipment:

  • 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve 0.1 M concentration)

  • Oven-dried Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)

  • Syringes and needles for liquid transfer

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Purge (Oven-dried flask, stir bar) reagents 2. Add Solids (Substrate, Base, Precatalyst) setup->reagents solvents 3. Add Solvent & Amine (Toluene, Morpholine) reagents->solvents heat 4. Heat & Stir (100 °C, 12-24 h) solvents->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor quench 6. Cool & Quench (Add water/brine) monitor->quench extract 7. Extract (Ethyl Acetate) quench->extract purify 8. Purify (Column Chromatography) extract->purify

Caption: A flowchart of the key experimental steps.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (e.g., 214 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), and XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%).

    • Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Liquids:

    • Through the septum, add anhydrous toluene (10 mL, to achieve 0.1 M) via syringe.

    • Add morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe. A slight exotherm may be observed.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure adequate mixing.

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Allow the reaction to stir vigorously at this temperature for 12-24 hours.

  • Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up:

    • Once the reaction is complete (or no further progress is observed), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water. Stir for 5 minutes.

    • Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude material using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Data Summary and Troubleshooting

The following table outlines the key parameters and expected outcomes for this protocol.

ParameterRecommended ValueRationale
Substrate 7-Bromo-1,3-dihydro-2-benzofuran-5-amineAryl bromide electrophile.
Nucleophile Morpholine (1.2 - 1.5 equiv)A slight excess drives the reaction to completion.
Precatalyst XPhos Pd G3 (1 - 3 mol%)Air-stable, reliable source of active Pd(0) and ligand.
Base NaOtBu (1.4 - 2.0 equiv)Strong, non-nucleophilic base for amine deprotonation.[10]
Solvent Anhydrous Toluene (0.1 - 0.5 M)Anhydrous, aprotic solvent required for catalyst stability.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Time 12 - 24 hoursTypical timeframe; should be monitored by TLC/GC-MS.
Expected Yield 75 - 95%Dependant on purity of reagents and reaction execution.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (air/moisture exposure); Insufficiently strong base; Low temperature.Ensure rigorously inert/anhydrous conditions; Switch to a stronger base (e.g., LHMDS); Increase temperature.
Hydrodehalogenation Presence of water; β-hydride elimination (more common with primary amines).Use scrupulously dry reagents/solvents; Ensure the base is fully anhydrous.[14]
Dark Black Color Palladium black formation (catalyst death).Ensure proper ligand-to-palladium ratio; Degas solvent thoroughly; Use a precatalyst to avoid this.

Conclusion

This application note provides a robust and reproducible protocol for the Buchwald-Hartwig amination of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine. By leveraging modern, air-stable palladium precatalysts and bulky biarylphosphine ligands, this method allows for the efficient synthesis of valuable N-arylated products. The detailed rationale for the selection of each component empowers researchers to adapt this protocol to a wide variety of amine nucleophiles, facilitating the rapid generation of diverse chemical entities for pharmaceutical and materials science applications.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Byers, J. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Al-Amin, M., et al. (2006). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett. [Link]

  • Viciosa, M., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Gallou, F., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

Sources

Method

Application Note: Strategic Amine Protection of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

This Application Note is structured to guide researchers through the specific challenges of protecting the amine group of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine . The presence of a reactive aryl bromide and an ether-co...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of protecting the amine group of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine . The presence of a reactive aryl bromide and an ether-containing phthalan core creates a "reactivity conflict" that standard protocols often fail to address.

Executive Summary & Strategic Analysis

The target molecule, 7-Bromo-1,3-dihydro-2-benzofuran-5-amine , presents a unique challenge in medicinal chemistry protection strategies.[1] It contains three distinct reactivity zones:

  • The Nucleophile (Position 5 -NH₂): An aniline derivative deactivated by the electron-withdrawing bromine at the meta-position (Position 7).[1]

  • The Electrophile (Position 7 -Br): A valuable handle for downstream cross-coupling (Suzuki, Buchwald) but sensitive to hydrogenolysis (Pd/H₂) and lithiation.[1]

  • The Phthalan Core (1,3-dihydro-2-benzofuran): A cyclic benzylic ether.[1] While generally stable, the benzylic C-O bonds are susceptible to oxidative cleavage and ring-opening under strong Lewis acid conditions or vigorous acidic hydrolysis.

The "Phthalan Dilemma": Standard Cbz removal (H₂/Pd) risks debromination. Standard phthalimide removal (Hydrazine) is messy with aryl halides. Strong acid deprotection (HBr) risks opening the phthalan ring.

Recommended Strategy:

  • Primary Route (Suzuki-Ready): Boc Protection. Stable to the basic conditions of Suzuki coupling; removed with controlled acidolysis (HCl/Dioxane) that preserves the ether ring.

  • Secondary Route (Acid-Sensitive Steps): Alloc Protection. Orthogonal to acid/base; removed under neutral conditions (Pd(0)/Silane), provided no concurrent Pd-catalyzed coupling is planned immediately.[1]

  • Tertiary Route (Crystallography/Base-Labile): Trifluoroacetamide. Excellent for increasing crystallinity; removed with mild base.[1]

Decision Matrix: Selecting the Right Group

PG_Selection Start Start: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine NextStep What is the NEXT synthetic step? Start->NextStep Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald) NextStep->Suzuki Base/Pd Acidic Acidic Reaction Conditions NextStep->Acidic Acid BaseSens Base-Sensitive Substrate NextStep->BaseSens Base Boc Protocol A: Boc Protection (Best Overall Balance) Suzuki->Boc Stable to Base Alloc Protocol B: Alloc Protection (Orthogonal, Neutral Removal) Acidic->Alloc Stable to Acid TFAc Protocol C: Trifluoroacetamide (Base Removal) Acidic->TFAc Stable to Acid BaseSens->Boc Removed by Acid BaseSens->Alloc Removed by Pd(0)

Caption: Strategic decision tree for selecting the optimal protecting group based on downstream chemistry requirements.

Detailed Protocols

Protocol A: Boc Protection (The Gold Standard)

Best for: General synthesis, subsequent Suzuki couplings, and stability.

Mechanism: The 7-Br substituent exerts a -I (inductive withdrawing) effect, reducing the nucleophilicity of the 5-amine. Standard Boc₂O conditions may be sluggish. We utilize DMAP as a nucleophilic catalyst to accelerate the reaction without requiring harsh heat that could decompose the Boc₂O.

Reagents:

  • Substrate: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (1.0 equiv)

  • Boc Anhydride (Boc₂O): 1.2 – 1.5 equiv

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N (2.0 equiv) followed by DMAP (0.1 equiv).[1] Stir for 5 minutes at Room Temperature (RT).

  • Boc Addition: Add Boc₂O (1.2 equiv) as a solution in minimal DCM dropwise over 10 minutes. Note: Gas evolution (CO₂) may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting amine (lower R_f) should disappear.

    • Troubleshooting: If reaction is incomplete after 16h, add 0.5 equiv more Boc₂O and heat to mild reflux (40°C).

  • Workup:

    • Dilute with DCM.[2]

    • Wash with 0.5 M HCl (cold, rapid wash) to remove DMAP/Et₃N. Caution: Do not soak in acid; prolonged exposure risks phthalan ring opening.

    • Wash with Sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.[3][4]

  • Purification: Flash chromatography (SiO₂).[1] Elute with Hexane/EtOAc (gradient 0-20%).

Deprotection (Critical for Phthalan Stability): Avoid neat TFA. Use 4M HCl in Dioxane at 0°C to RT. This anhydrous condition minimizes the risk of hydrolytic cleavage of the phthalan ether ring compared to aqueous acids.

Protocol B: Alloc Protection (The Orthogonal Route)

Best for: Complex synthesis where acid/base sensitivity is high.[1] WARNING: Not compatible if the very next step is a Pd(0) coupling (scrambling risk).

Reagents:

  • Substrate (1.0 equiv)

  • Allyl Chloroformate (Alloc-Cl): 1.1 equiv[5]

  • Base: Pyridine (3.0 equiv) or NaHCO₃ (solid, excess)

  • Solvent: DCM[2]

Procedure:

  • Setup: Dissolve amine in DCM (0.2 M) and cool to 0°C.

  • Addition: Add Pyridine (3.0 equiv). Then, add Alloc-Cl (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. The reaction is typically faster than Boc protection due to the higher reactivity of the chloroformate.

  • Workup: Wash with 0.5 M HCl, then Brine. Dry and concentrate.

Deprotection: Uses Pd(PPh₃)₄ (1 mol%) and Phenylsilane (PhSiH₃) (2 equiv) in DCM.[1] This effectively scavenges the allyl group under neutral conditions, preserving both the 7-Br and the phthalan ring.

Protocol C: Trifluoroacetamide (The Crystallography Route)

Best for: Increasing crystallinity or when base-labile removal is required.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA): 1.1 equiv

  • Base: Pyridine (2.0 equiv)[6]

  • Solvent: DCM[2]

Procedure:

  • Setup: Dissolve amine and pyridine in DCM at 0°C.

  • Addition: Add TFAA dropwise. Exothermic reaction.

  • Reaction: Stir 1 hour at 0°C, then 1 hour at RT.

  • Workup: Wash with dilute HCl, NaHCO₃, Brine.

Deprotection: Mild hydrolysis using K₂CO₃ in Methanol/Water at RT.[1]

Analytical Validation Data

Analytical MethodUnprotected Amine (5-NH₂)Protected Amine (N-Boc)Interpretation
TLC (Hex/EtOAc 1:1) R_f ~ 0.3 (Streaks)R_f ~ 0.7 (Distinct spot)Loss of H-bond donor capability increases R_f.[1]
¹H NMR (DMSO-d₆) δ 5.2–5.5 ppm (Broad s, 2H)δ 9.4 ppm (Sharp s, 1H)Amine protons disappear; Amide NH appears downfield.[1]
¹H NMR (Alkyl Region) No signals < 4.0 ppmδ 1.45 ppm (Singlet, 9H)Diagnostic t-Butyl peak.[1]
MS (ESI+) [M+H]⁺ = 214/216 (Br pattern)[M+Na]⁺ = 336/338Mass shift of +100 Da (Boc).[1]

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Conversion (Boc): The 7-Br group deactivates the amine.[1]

    • Fix: Ensure DMAP is fresh. Increase concentration to 0.5 M.

  • Debromination (Deprotection): Occurs if using Pd/C + H₂ to remove groups like Cbz.[1]

    • Fix:NEVER use catalytic hydrogenation for this substrate.[1] Use Boc (acid removal) or Alloc (Pd/Silane removal).

  • Phthalan Ring Opening: Occurs with strong Lewis acids (BBr₃) or vigorous HBr treatment.[1]

    • Fix: Stick to HCl/Dioxane or dilute TFA for deprotection. Avoid aqueous acid reflux.

Safety Note
  • Phthalan Ethers: Like many ethers, 1,3-dihydro-2-benzofuran derivatives can form peroxides upon prolonged storage in air.[1] Store the starting material and protected intermediates under Argon/Nitrogen at 4°C.

  • Aryl Bromides: Avoid contact with nickel or palladium catalysts unless intending to cross-couple.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard protocols for Boc/Alloc).

  • Knochel, P. et al. "Functionalization of Heterocycles via Mg and Zn Organometallics."[1] Angew. Chem. Int. Ed.2011 , 50, 9794–9824.[1] (Discusses stability of Br-magnesium species in presence of Boc).

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[1] (Detailed mechanisms for Alloc removal).

  • Mirati Therapeutics. "Synthesis of Adagrasib (MRTX849)." J. Med. Chem.2020, 63, 6679–6715. (Case study on handling Cbz/Br conflicts in drug synthesis).
  • BenchChem. "Alloc Protecting Group: A Technical Guide." BenchChem Application Notes, 2025 . Link (Protocol for Pd-catalyzed Alloc removal).

Sources

Application

Application Note: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine as a Bifunctional Pharmacophore Scaffold

This guide details the technical application of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 191602-53-6), a high-value bifunctional scaffold used in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 191602-53-6), a high-value bifunctional scaffold used in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers.[1][2]

[1][2]

Introduction & Chemical Identity

7-Bromo-1,3-dihydro-2-benzofuran-5-amine represents a privileged structural motif in medicinal chemistry.[2] Its value lies in its orthogonal reactivity : it possesses an electron-rich aniline nitrogen (nucleophilic) and an aryl bromide (electrophilic) positioned on a rigid dihydrobenzofuran core.

This specific substitution pattern (5-amino, 7-bromo) is critical.[2] The dihydrobenzofuran oxygen (position 1) acts as a hydrogen bond acceptor, mimicking the pharmacological profile of benzofuran-based drugs (e.g., amiodarone, dronedarone) but with improved metabolic stability due to the saturated C2-C3 bond. The 7-bromo position allows for late-stage diversification via cross-coupling, while the 5-amino group serves as an anchor for hinge-binding motifs in kinase inhibitor design.[2]

Chemical Specifications
PropertySpecification
IUPAC Name 7-Bromo-2,3-dihydro-1-benzofuran-5-amine
CAS Number 191602-53-6
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Aniline nitrogen)

Synthetic Utility & Mechanism

The strategic value of this intermediate is its ability to serve as a "linchpin" in divergent synthesis. The reactivity profile is governed by the electronic effects of the oxygen atom and the amine.

Regiochemical Rationale[1][2][4]
  • The Oxygen Effect: The ether oxygen at position 1 is a strong ortho/para donor. In the dihydrobenzofuran system, it activates position 5 and 7.

  • The Amine Effect: The amine at position 5 is strongly activating.

  • The Bromine Handle: Located at position 7, the bromine is sterically crowded (ortho to the ether oxygen) but highly reactive in Palladium-catalyzed oxidative addition due to the electron-rich nature of the ring.[1]

Application Workflow

The standard workflow for utilizing this intermediate involves a "Protect-Couple-Deprotect" or a "Direct Derivatization" strategy, depending on the target chemotype.[1][2]

DOT Diagram: Divergent Synthesis Workflow

G Start 7-Bromo-1,3-dihydro- 2-benzofuran-5-amine PathA Path A: N-Functionalization (Nucleophilic Attack) Start->PathA  R-COCl / R-NCO   PathB Path B: C-C Coupling (Electrophilic Attack) Start->PathB  Pd(0), Ar-B(OH)2   ProdA1 Amides/Ureas (Kinase Hinge Binders) PathA->ProdA1 ProdA2 Reductive Amination (Solubility Tails) PathA->ProdA2 ProdB1 Suzuki Biaryls (Scaffold Extension) PathB->ProdB1 ProdB2 Buchwald Amination (Heterocycle Fusion) PathB->ProdB2

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aniline (Path A) and aryl bromide (Path B).

Protocol 1: Quality Control & Purity Verification

Before committing this intermediate to high-value synthesis, purity must be verified. The aniline group is prone to oxidation (browning) upon storage.

Objective: Verify identity and purity >98% via HPLC and NMR.

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aniline absorption).

  • Expected Retention: The amine is polar; expect elution early-to-mid gradient.[2] Impurities (e.g., des-bromo or nitro-precursors) will have distinct shifts.[2]

B. 1H-NMR Validation (DMSO-d6)
  • Diagnostic Signals:

    • Amine protons (-NH₂): Broad singlet ~4.5–5.0 ppm (exchangeable with D₂O).[1]

    • Aromatic Protons: Two singlets (or meta-coupled doublets, J ~2 Hz).

      • H-4 (ortho to amine, meta to Br): ~6.5 ppm.

      • H-6 (between amine and Br): ~6.7–6.8 ppm.[1]

    • Dihydrobenzofuran Ring:

      • O-CH₂ (Triplet, ~4.5 ppm).

      • Ar-CH₂ (Triplet, ~3.1 ppm).

Protocol 2: Suzuki-Miyaura Cross-Coupling (C7-Arylation)

This protocol describes the arylation of the C7 position without protecting the amine.[1][2] The high electron density of the ring facilitates oxidative addition, but the free amine can poison certain catalysts. We utilize a precatalyst system to mitigate this.

Target: Synthesis of 7-aryl-2,3-dihydrobenzofuran-5-amine derivatives.

Reagents & Equipment[1][2]
  • Substrate: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (1.0 eq).

  • Boronic Acid: Aryl boronic acid of choice (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates.

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Degassing: Charge the reaction vessel with Dioxane/Water solvent mixture. Sparge with argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.[1][2]

  • Loading: Add the 7-bromo intermediate, boronic acid, and base to the vessel.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: The starting material (M+H = 214/216) should disappear. Product mass will appear. If reaction stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.

  • Purification: The free aniline product is often sticky. Acid-base extraction is recommended:

    • Extract organic layer with 1M HCl (product goes to aqueous phase).

    • Wash aqueous phase with ether (removes non-basic impurities).

    • Basify aqueous phase with 2M NaOH to pH 10.

    • Extract product back into EtOAc.

Protocol 3: Amide Coupling (C5-Functionalization)

Used to attach the scaffold to a carboxylic acid core (e.g., forming the hinge-binding motif of a kinase inhibitor).[1]

Target: Amide formation at the 5-position.[2]

Reagents
  • Carboxylic Acid: 1.0 eq.

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF or EtOAc (if using T3P).

Methodology (T3P Method - Self-Validating)

Why T3P? Propylphosphonic anhydride (T3P) is superior for electron-poor anilines or sterically encumbered systems and offers simple aqueous workup.[1][2]

  • Dissolve the Carboxylic Acid (1.0 eq) and Base (3.0 eq) in EtOAc.

  • Add 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (1.0 eq).[1][2]

  • Add T3P solution (1.5 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours.

  • Self-Validation: Add water. The T3P byproducts are water-soluble.[1][2] The product remains in EtOAc.

  • Wash organic layer with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[4]

Synthesis of the Intermediate (Reference Route)

If the intermediate is not purchased, it is synthesized via the Nitration-Bromination-Reduction sequence from 2,3-dihydrobenzofuran.[1][2]

DOT Diagram: Synthesis Pathway

Synthesis Start 2,3-Dihydrobenzofuran Step1 5-Nitro-2,3-dihydrobenzofuran (Major Isomer) Start->Step1 HNO3, Ac2O (Electrophilic Aromatic Subst.) Step2 7-Bromo-5-nitro-2,3-dihydrobenzofuran (Directed Bromination) Step1->Step2 Br2, FeBr3 (Ortho to Oxygen, Meta to Nitro) Final 7-Bromo-1,3-dihydro- 2-benzofuran-5-amine Step2->Final Fe/NH4Cl or H2/Pd-C (Nitro Reduction)

Caption: Synthesis of the target intermediate. The 7-position bromination is directed cooperatively by the ether oxygen (ortho-director) and the nitro group (meta-director).[1][2]

Safety & Handling (SDS Summary)

  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to air oxidation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem. 1,3-Dihydro-2-benzofuran-5-amine Compound Summary. National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Protocol 2).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140-177. (Basis for T3P selection in Protocol 3).

Sources

Method

Step-by-step protocol for reductive amination of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Here is a comprehensive Application Note and Protocol for the reductive amination of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine . This guide is structured for medicinal chemists and process development scientists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the reductive amination of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine .

This guide is structured for medicinal chemists and process development scientists, focusing on the Sodium Triacetoxyborohydride (


)  method. This approach is selected for its high chemoselectivity, preserving the aryl bromide moiety while effectively alkylating the aniline.

[1]

Introduction & Scope

Target Molecule: 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (also known as 7-bromo-5-aminophthalan).[1] Reaction Class: Reductive Amination (Direct).[2] Primary Challenge: The substrate contains an electron-withdrawing bromine atom at the C7 position and a fused dihydrofuran ring.[1] The bromine atom deactivates the aniline nitrogen, rendering it less nucleophilic than standard anilines. Additionally, the aryl bromide is sensitive to catalytic hydrogenation (risk of hydrodehalogenation); therefore, hydride reducing agents are required.

Strategic Solution: We utilize Sodium Triacetoxyborohydride (


 or 

)
in the presence of Acetic Acid (

)
.
  • STAB is mild and reduces the resulting iminium species faster than it reduces the aldehyde/ketone, preventing side product formation (direct alcohol reduction).

  • AcOH acts as a Brønsted acid catalyst to facilitate the dehydration of the hemiaminal intermediate into the reactive iminium ion, which is crucial for electron-deficient anilines.

Reaction Mechanism & Logic

The reaction proceeds via a stepwise formation of an imine/iminium ion followed by an irreversible hydride transfer.

Mechanistic Pathway (DOT Visualization)

ReductiveAmination Substrates Amine Substrate + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium Acid Catalysis (-H2O) AcOH Acetic Acid (Catalyst) Hemiaminal->AcOH Reduction Hydride Transfer (via STAB) Iminium->Reduction Rate Limiting Step Product Secondary Amine Product Reduction->Product Irreversible AcOH->Iminium Promotes Dehydration

Figure 1: Mechanistic flow of the acid-catalyzed reductive amination using STAB.

Experimental Protocol

Reagents and Materials
ReagentEquiv.[2][3][4]RoleCritical Notes
7-Bromo-1,3-dihydro-2-benzofuran-5-amine 1.0SubstrateEnsure purity >95%; free base form preferred.[1]
Aldehyde (

)
1.1 – 1.2ElectrophileAliphatic or Aromatic. If volatile, use 1.5 equiv.
Sodium Triacetoxyborohydride (

)
1.5 – 2.0ReductantMoisture sensitive. Weigh quickly or use under

.
Acetic Acid (

)
1.0 – 2.0CatalystGlacial. Essential for conversion of this deactivated aniline.
1,2-Dichloroethane (

)
SolventMediumPreferred over DCM for higher boiling point and solubility.
Sodium Bicarbonate (

)
N/AQuenchSaturated aqueous solution.
Step-by-Step Methodology
Step 1: Solubilization and Imine Formation [1]
  • Preparation: Oven-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (1.0 equiv) to the flask.

  • Solvent: Add anhydrous DCE (concentration ~0.1 M to 0.2 M). Stir until the amine is fully dissolved.

  • Aldehyde Addition: Add the Aldehyde (1.1 equiv).

  • Catalyst Addition: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Observation: The solution may change color slightly (yellowing) indicating Schiff base formation.

    • Time: Stir at Room Temperature (RT) for 15–30 minutes to allow the hemiaminal/imine equilibrium to establish.

Step 2: Reduction
  • STAB Addition: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion (or 3 portions over 5 minutes if scaling >10g).

    • Note: Mild gas evolution (

      
       or acetic acid vapor) may occur. Ensure the system is vented via a needle or bubbler if sealed.
      
  • Reaction: Stir the mixture at Room Temperature for 2–16 hours.

    • Monitoring: Monitor by LC-MS or TLC.[1] Look for the disappearance of the aniline (Substrate) and the appearance of the product mass (

      
      ).
      
    • Troubleshooting: If the reaction stalls >50% conversion, add an additional 0.5 equiv of STAB and 0.5 equiv of Aldehyde.

Step 3: Workup
  • Quench: Carefully pour the reaction mixture into a beaker containing saturated aqueous

    
      solution. Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
    
    • pH Check: Ensure the aqueous layer is pH > 8.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
    ).
    
  • Drying: Combine organic layers, wash with Brine , and dry over anhydrous

    
      or 
    
    
    
    .
  • Concentration: Filter and concentrate the solvent under reduced pressure (rotary evaporator).

Step 4: Purification
  • Chromatography: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Typically Hexanes/Ethyl Acetate gradient. For polar amines, add 1% Triethylamine (

      
      ) to the eluent to prevent streaking.
      

Operational Workflow Diagram

Workflow Start Start: Weigh Substrate (7-Bromo-1,3-dihydro-2-benzofuran-5-amine) Mix Dissolve in DCE Add Aldehyde + AcOH Start->Mix Wait Stir 30 mins (Imine Formation) Mix->Wait Reduce Add STAB (1.5 equiv) Stir 2-16h @ RT Wait->Reduce Check LC-MS Check: Complete? Reduce->Check Boost Add 0.5 eq STAB + 0.5 eq Aldehyde Check->Boost No (Stalled) Quench Quench with Sat. NaHCO3 Check->Quench Yes Boost->Reduce Re-stir Purify DCM Extraction & Silica Purification Quench->Purify

Figure 2: Operational workflow for the reductive amination process.

Technical Validation & Troubleshooting (E-E-A-T)

Why this protocol works (Causality):
  • Electronic Effects: The 7-bromo substituent exerts an inductive withdrawing effect (

    
    ), reducing the electron density on the nitrogen.[1] This makes the initial nucleophilic attack on the aldehyde slower. Acetic acid  is mandatory here; it protonates the aldehyde oxygen (activating the electrophile) and assists in the elimination of water from the carbinolamine intermediate [1].
    
  • Selectivity: STAB is less reducing than Sodium Borohydride (

    
    ) or Cyanoborohydride. It does not reduce aldehydes/ketones at an appreciable rate in DCE/THF, ensuring that the hydride is delivered selectively to the iminium ion [2].
    
Alternative Methods (If STAB fails):

If the aniline is extremely unreactive (e.g., if the specific aldehyde is sterically hindered):

  • Titanium(IV) Isopropoxide Method:

    • Mix Amine + Aldehyde +

      
       (neat or in THF).
      
    • Stir 12h to force imine formation (Titanium acts as a Lewis acid and water scavenger).

    • Dilute with Ethanol and add

      
      .
      
    • Warning: This is a harsher reduction and may reduce the aldehyde if imine formation isn't complete.

Safety Considerations:
  • Aryl Bromide Stability: Do NOT use catalytic hydrogenation (

    
    ) for this transformation. The C-Br bond is labile under hydrogenation conditions, leading to the debrominated side product (1,3-dihydro-2-benzofuran-5-amine).[1]
    
  • STAB Handling: STAB generates acetic acid upon hydrolysis. It is generally safer than

    
     (no cyanide risk), but standard PPE is required.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Common Organic Chemistry. (2023). Reductive Amination - Common Conditions: NaBH(OAc)3.[1][5]

  • TCI Chemicals. (2024). Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Novel Benzofuran Derivatives from 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran Scaffold and the Advent of Microwave Synthesis The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Advent of Microwave Synthesis

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties, making benzofuran derivatives highly sought-after in medicinal chemistry and drug discovery.[1][4][5] The starting material, 7-Bromo-1,3-dihydro-2-benzofuran-5-amine, represents a key building block for accessing novel analogues with potential therapeutic applications.

Traditionally, the synthesis of such derivatives involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional methods.[6][7][8][9] By utilizing microwave irradiation, MAOS provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and often enhanced product purity.[7][10][11] This technology aligns with the principles of green chemistry by improving energy efficiency and minimizing waste.[6][7]

This guide provides a detailed exploration of the principles and applications of microwave-assisted synthesis focusing on the utilization of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine for the generation of diverse chemical entities.

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)

The efficiency of MAOS stems from its unique heating mechanism, known as dielectric heating. Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave energy directly interacts with polar molecules or ions within the reaction.[11] This interaction forces the polar molecules to align with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat volumetrically and uniformly throughout the sample.[7][11]

Two primary mechanisms contribute to dielectric heating:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants themselves, attempt to align their dipoles with the oscillating electric field of the microwave. This rapid reorientation leads to friction and the generation of heat.[11]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution generate heat.[6]

This direct and efficient energy transfer is the cornerstone of the accelerated reaction rates observed in microwave chemistry.[7][12]

Visualizing the MAOS Advantage

Caption: Comparison of Conventional Heating and MAOS.

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

This protocol details a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, utilizing 7-Bromo-1,3-dihydro-2-benzofuran-5-amine as the starting material. This reaction demonstrates the efficiency and high-yield potential of MAOS in the synthesis of novel biaryl benzofuran derivatives.

Materials and Reagents
  • 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor system

Experimental Workflow

Caption: Step-by-step workflow for microwave-assisted synthesis.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the vial.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with a maximum power setting (e.g., 300 W).

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Optimizing Microwave-Assisted Reactions: A Data-Driven Approach

The success of a microwave-assisted synthesis relies on the careful optimization of several key parameters. The following table provides a summary of these parameters and their typical impact on the reaction outcome.

ParameterTypical RangeImpact on ReactionRationale & Expert Insights
Temperature 80 - 200 °CDirectly influences reaction rate. Higher temperatures can lead to faster reactions but may also promote side product formation.The ability to rapidly reach and maintain a precise temperature is a key advantage of MAOS. Start with a moderate temperature and incrementally increase it to find the optimal balance between reaction speed and selectivity.
Time 5 - 60 minutesShorter reaction times are a hallmark of MAOS. Optimization is crucial to ensure complete conversion without product degradation.Monitor the reaction progress using TLC or LC-MS at various time points to determine the minimum time required for completion. Prolonged exposure to high temperatures can be detrimental.
Power 100 - 400 WDetermines the rate of heating. Higher power settings lead to faster heating but can cause pressure build-up.Modern microwave reactors often have power control settings that allow for a more gradual and controlled heating profile, which can be beneficial for sensitive substrates.
Solvent High dielectric constant solvents (e.g., DMF, DMSO, EtOH)The choice of solvent is critical as it must efficiently absorb microwave energy. The solvent's boiling point will also dictate the maximum achievable temperature and pressure.For non-polar reactants, a polar solvent is necessary to facilitate heating. In some cases, a "passive" heating element (a high-dielectric material) can be added to the reaction mixture.
Catalyst/Reagent Concentration VariesCan significantly affect reaction kinetics and yield.The high local temperatures achieved in MAOS can sometimes lead to catalyst deactivation. It may be necessary to use a more robust catalyst or a slightly higher catalyst loading compared to conventional methods.

Applications in Drug Discovery: The Promise of Novel Benzofuran Derivatives

The structural diversity that can be rapidly achieved through microwave-assisted synthesis of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine derivatives opens up new avenues in drug discovery. The benzofuran core is a key pharmacophore in a number of biologically active molecules. For instance, derivatives of benzofuran have been investigated for their potential as:

  • Anticancer Agents: Certain benzofuran derivatives have shown potent activity against various cancer cell lines.[4]

  • Neuroprotective Agents: The benzofuran scaffold is present in compounds being explored for the treatment of neurodegenerative diseases like Alzheimer's.[5]

  • Kinase Inhibitors: The dibenzofuran scaffold, a related structure, has been identified as a promising lead for the development of inhibitors for protein kinases such as Casein Kinase 2 (CK2), a target in cancer therapy.[13]

Illustrative Signaling Pathway: Inhibition of a Pro-Survival Pathway

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Pro-Survival Kinase (e.g., CK2) Pro-Survival Kinase (e.g., CK2) Receptor Tyrosine Kinase->Pro-Survival Kinase (e.g., CK2) Downstream Effectors Downstream Effectors Pro-Survival Kinase (e.g., CK2)->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Novel Benzofuran Derivative Novel Benzofuran Derivative Novel Benzofuran Derivative->Pro-Survival Kinase (e.g., CK2) Inhibition

Caption: Potential mechanism of action for a novel benzofuran derivative.

Conclusion

Microwave-assisted organic synthesis offers a powerful and efficient platform for the rapid generation of diverse libraries of benzofuran derivatives from key building blocks like 7-Bromo-1,3-dihydro-2-benzofuran-5-amine. The significant advantages in terms of reduced reaction times, improved yields, and alignment with green chemistry principles make MAOS an indispensable tool for modern drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this transformative technology in their quest for novel therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: Overview of Recent Applications - ResearchGate.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. Available at: [Link]

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed. Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. Available at: [Link]

  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research.
  • Microwave-assisted synthesisand evaluationof their antiproliferative, antimicrobial, activities and DNABindingstudiesof(3 - Osmania University.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC. Available at: [Link]

  • Microwave assisted synthesis and antimicrobial activity of some 2-(benzo- furan-2-yl) -7-(substituted)imidazo - SciSpace. Available at: [Link]

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers | ACS Pharmacology & Translational Science. Available at: [Link]

  • Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • 359-364 Research Article Microwave assisted novel synthesis and - JOCPR.
  • Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. Available at: [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity - ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]

  • Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment - PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to optimize the yield of 7-bromo-1,3-dihydro-2-benzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to optimize the yield of 7-bromo-1,3-dihydro-2-benzofuran-5-amine. Synthesizing this specific regiochemistry requires a delicate balance of harsh electrophilic activation and gentle, chemoselective reduction.

The most robust and scalable synthetic route avoids direct bromination of the amine (which yields unwanted isomers). Instead, it begins with 5-nitro-1,3-dihydro-2-benzofuran , proceeds via regioselective bromination, and concludes with a chemoselective nitro reduction.

Workflow A 5-Nitro-1,3-dihydro- 2-benzofuran B 7-Bromo-5-nitro- 1,3-dihydro-2-benzofuran A->B NBS, conc. H2SO4 (Electrophilic Aromatic Substitution) C 7-Bromo-1,3-dihydro- 2-benzofuran-5-amine B->C Fe powder, NH4Cl (Béchamp-type Reduction)

Two-step synthetic workflow from 5-nitro-1,3-dihydro-2-benzofuran to the target amine.

Section 1: Regioselective Bromination of the Deactivated Core

FAQ 1: Why is my bromination yield so low (<5%), and why am I recovering mostly unreacted starting material? Causality & Solution: The starting material features a highly deactivated aromatic ring due to the strongly electron-withdrawing nitro group. Standard Lewis acid conditions (e.g., Br₂, FeBr₃) fail to generate a sufficiently reactive electrophile. To overcome this thermodynamic barrier, you must use N-bromosuccinimide (NBS) dissolved in concentrated sulfuric acid (H₂SO₄). The superacidic medium protonates NBS, generating a highly reactive bromonium ion (


) capable of attacking the electron-deficient ring[1] (see ).

FAQ 2: I used NBS/H₂SO₄ and heated the reaction to 60°C to force completion, but my LC-MS shows massive degradation. What happened? Causality & Solution: You have likely cleaved the phthalan ether ring. While the aromatic ring is deactivated, the cyclic ether (1,3-dihydroisobenzofuran core) is highly susceptible to acid-catalyzed oxonium ion formation and subsequent hydrolysis at elevated temperatures. You must strictly maintain the internal temperature between 10–15°C. At this temperature, the synergistic directing effects of the molecule—where the nitro group directs meta and the C7a methylene bridge directs ortho—perfectly align to selectively yield the 7-bromo isomer without degrading the ether core.

Protocol A: Regioselective Bromination

Self-Validating System: The reaction mixture should transition from a cloudy suspension to a deep, homogeneous solution as the active brominating species forms.

  • Charge a dry 250 mL round-bottom flask with concentrated H₂SO₄ (50 mL) and cool to 10°C using an ice-water bath.

  • Slowly add 5-nitro-1,3-dihydro-2-benzofuran (10.0 g, 60.5 mmol) portion-wise, ensuring the internal temperature does not exceed 15°C.

  • Once dissolved, add N-bromosuccinimide (11.8 g, 66.5 mmol, 1.1 eq) in small portions over 30 minutes.

  • Stir the reaction at 10–15°C for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material should be completely consumed.

  • Quench (Critical): Pour the dark mixture extremely slowly into vigorously stirred crushed ice (500 g) to precipitate the product and prevent exothermic ether cleavage.

  • Filter the resulting pale-yellow precipitate, wash thoroughly with cold water until the filtrate is pH neutral, and dry under a vacuum to yield 7-bromo-5-nitro-1,3-dihydro-2-benzofuran.

Section 2: Chemoselective Nitro Reduction

FAQ 3: My reduction step yielded a product with a mass of 135 Da instead of the expected 213/215 Da. Why did I lose the bromine atom? Causality & Solution: A mass of 135 Da corresponds to the debrominated byproduct, 1,3-dihydro-2-benzofuran-5-amine[2] (see). If you used catalytic hydrogenation (e.g., H₂ with Pd/C), the palladium catalyst readily undergoes oxidative addition into the activated aryl C-Br bond, leading to rapid hydrodehalogenation. To prevent this, you must abandon palladium and utilize a single-electron transfer (SET) reductant.

FAQ 4: How can I selectively reduce the nitro group while preserving the aryl bromide? Causality & Solution: Employ a modified Béchamp reduction using activated iron powder and ammonium chloride (Fe/NH₄Cl)[3] (see ). Iron acts as the electron donor, while NH₄Cl serves as a mild proton source. This heterogeneous SET mechanism exclusively reduces the nitro group's oxygen atoms through nitroso and hydroxylamine intermediates, leaving the C-Br bond completely intact[4] (see ).

Troubleshooting Start 7-Bromo-5-nitro- 1,3-dihydro-2-benzofuran Good 7-Bromo-1,3-dihydro- 2-benzofuran-5-amine (Target) Start->Good Fe/NH4Cl, EtOH/H2O (Chemoselective) Bad 1,3-Dihydro-2-benzofuran- 5-amine (Debromination) Start->Bad Pd/C, H2 (Hydrodehalogenation)

Mechanistic divergence during reduction: Chemoselective SET vs. Catalytic Hydrodehalogenation.

Protocol B: Chemoselective Iron Reduction

Self-Validating System: The reaction will turn from a yellow solution to a dark brown/black slurry as Fe(0) is oxidized to Fe₃O₄ (magnetite), indicating active electron transfer.

  • In a 500 mL flask equipped with a reflux condenser, dissolve 7-bromo-5-nitro-1,3-dihydro-2-benzofuran (10.0 g, 41.0 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).

  • Add Ammonium Chloride (8.8 g, 164 mmol, 4.0 eq) and stir until mostly dissolved.

  • Add fine Iron powder (325 mesh, 9.2 g, 164 mmol, 4.0 eq) in one portion.

  • Heat the mixture to 80°C (reflux) with vigorous mechanical stirring for 2 hours.

  • Cool the mixture to 40°C and filter through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake with hot ethyl acetate (3 × 50 mL).

  • Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to afford pure 7-bromo-1,3-dihydro-2-benzofuran-5-amine.

Section 3: Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and isolated yields during our internal optimization phases.

Table 1: Comparison of Reaction Conditions and Yield Outcomes

Reaction StepReagents / ConditionsYield (%)Major Byproduct / Mechanistic Issue
Bromination Br₂, FeBr₃, DCM, 25°C< 5%Unreacted starting material (Insufficient electrophilicity)
Bromination NBS, TFA/H₂SO₄, 60°C45%Phthalan ring cleavage (Acid-catalyzed ether hydrolysis)
Bromination NBS, conc. H₂SO₄, 10–15°C88% None (Optimal synergistic directing effects)
Reduction H₂ (1 atm), 10% Pd/C, MeOH12%1,3-Dihydro-2-benzofuran-5-amine (Hydrodehalogenation)
Reduction SnCl₂·2H₂O, EtOAc, 80°C65%Tin emulsion during workup (Product entrapment)
Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C92% None (Clean SET chemoselective conversion)
References
  • PubChem. "1,3-Dihydro-2-benzofuran-5-amine." National Center for Biotechnology Information, CID 12445339. URL:[Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. "Bromination of Deactivated Aromatics: A Simple and Efficient Method." The Journal of Organic Chemistry, 72(15), 2007, 5867–5869. URL:[Link]

  • Liu, Y., Lu, Y., Prashad, M., Repic, O., & Blacklock, T. J. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis, 347(2‐3), 2005, 217-219. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 7-Bromo-Benzofuran Coupling Reactions

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with transition-metal-catalyzed cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with transition-metal-catalyzed cross-coupling reactions involving 7-substituted benzofurans.

Due to the unique structural topography of the benzofuran core, functionalization at the C7 position presents severe steric and electronic bottlenecks. Below, we dissect the causality behind these failures and provide self-validating troubleshooting workflows and protocols to ensure reproducible, high-yield couplings.

Diagnostic FAQs: Understanding the Bottleneck

Q: Why do my cross-coupling reactions with 7-bromobenzofuran consistently yield poor results compared to 5-bromobenzofuran? A: The difficulty arises from a dual steric-electronic penalty unique to the C7 position. First, the C7 carbon is directly adjacent to the oxygen atom of the furan ring, creating a highly crowded steric environment that physically impedes the oxidative addition of the Palladium(0) species. Second, the lone pairs on the adjacent oxygen atom can interact with the electrophilic palladium center. This coordination traps the catalyst in an off-cycle resting state, severely hindering both oxidative addition and the subsequent transmetalation step 1.

Q: I am observing significant amounts of unreacted 7-bromobenzofuran. How do I force oxidative addition? A: Unreacted starting material is the hallmark of an oxidative addition failure. To overcome this, you must abandon standard ligands (like PPh3 or dppf) and utilize highly electron-rich, sterically demanding dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos 2. The immense steric bulk of these ligands forces the formation of a highly reactive, monoligated Pd(0)L species, while their electron-rich nature accelerates the insertion of Pd into the sterically hindered C-Br bond.

Q: My reaction shows full conversion of 7-bromobenzofuran, but I mostly get protodehalogenation (benzofuran) instead of the coupled product. What went wrong? A: Protodehalogenation indicates that oxidative addition was successful, but the catalytic cycle stalled at the transmetalation step. When transmetalation is too slow—often because the bulky C7 environment prevents the nucleophile from accessing the Pd(II) center—the intermediate undergoes premature reduction. To fix this, you must accelerate transmetalation. This can be achieved by using stronger bases (e.g., K3PO4 instead of Na2CO3), adding water to activate the boronic acid into a more reactive "ate" complex, or employing specialized arsa-Buchwald ligands where the longer Pd-As bond relieves steric strain during transmetalation 3.

Mechanistic Workflows & Troubleshooting Logic

To systematically resolve coupling failures, follow the diagnostic logic tree and catalytic cycle bottlenecks mapped below.

Diagnostic logic tree for troubleshooting 7-bromobenzofuran coupling reactions.

Catalytic cycle highlighting steric and electronic bottlenecks in 7-bromobenzofuran coupling.

Quantitative Data: Ligand & Condition Optimization

Selecting the correct ligand architecture is the single most critical parameter for C7-benzofuran couplings. The table below summarizes the efficacy of various ligand classes based on their steric and electronic profiles.

Ligand ClassExampleTypical LoadingEffectiveness for 7-Br-BenzofuranPrimary Mechanistic Benefit
Triarylphosphines PPh35-10 mol%Poor (<20% yield)Fails oxidative addition due to inability to form reactive monoligated Pd(0) species.
Dialkylbiaryl (Buchwald) SPhos, XPhos2-4 mol%Excellent (>85% yield)Immense steric bulk promotes monoligated Pd(0) formation; electron-rich nature accelerates oxidative addition 2.
P,N-Ligands CM-Phos1-2.5 mol%High (75-90% yield)Hemilabile coordination prevents catalyst deactivation by the benzofuran oxygen lone pair .
Arsa-Buchwald As-Cyclopentyl5 mol%High (70-85% yield)Longer Pd-As bond relieves steric strain specifically during the transmetalation step 3.

Recommended Experimental Protocols

The following methodologies are designed as self-validating systems. By strictly controlling the generation of the active catalyst and the solubility of the transmetalating agents, these protocols inherently bypass the common failure modes associated with 7-bromobenzofuran 4.

Protocol A: Suzuki-Miyaura Cross-Coupling (SPhos / Pd(OAc)2 System)

Mechanistic Rationale: The use of SPhos with Pd(OAc)2 ensures rapid in-situ generation of the active Pd(0) species. The biphasic solvent system (Toluene/H2O) with K3PO4 ensures high boronic acid solubility and activation, preventing the transmetalation stall that leads to protodehalogenation.

  • Reagent Charging: In a glovebox or under standard Schlenk conditions, charge an oven-dried reaction vial with 7-bromobenzofuran (1.0 equiv), the desired boronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add a thoroughly degassed solvent mixture of Toluene/H2O (10:1 ratio) to achieve a 0.2 M concentration. Causality: The water is strictly required to dissolve the inorganic base and activate the boronic acid into the reactive trihydroxyboronate "ate" complex, which is essential for forcing transmetalation in sterically crowded environments.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12-24 hours under vigorous stirring (1000 rpm). Causality: High stirring rates are critical in biphasic mixtures to maximize the interfacial surface area for base transfer.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (RuPhos Pd G3 System)

Mechanistic Rationale: Pd G3 precatalysts ensure a strict 1:1 Pd-to-ligand ratio and quantitative generation of the active Pd(0) species under mild basic conditions. This prevents the formation of unreactive palladium dimers or "black palladium" that frequently plague sterically hindered aminations.

  • Reagent Charging: In a nitrogen-filled glovebox, add 7-bromobenzofuran (1.0 equiv), the target amine (1.2 equiv), RuPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.5 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) to the mixture. Causality: Dioxane provides an optimal polarity balance, stabilizing the polar transition states of the amination without coordinating strongly enough to displace the bulky RuPhos ligand from the metal center.

  • Reaction Execution: Seal the vial and heat at 85 °C for 16 hours. Causality: The G3 precatalyst rapidly generates the active monoligated Pd(0)-RuPhos species at room temperature, ensuring the catalyst is immediately available to attack the hindered C7-Br bond before degradation pathways can occur.

  • Workup: Quench the reaction with a few drops of water to neutralize the strong base, dilute with dichloromethane, and filter through a short plug of silica gel.

  • Isolation: Evaporate the solvent and purify by reverse-phase HPLC or silica gel chromatography depending on the polarity of the resulting amine.

References

  • Rao, K., & Kishore, D. "Organopalladium Catalyzed Heteroannulations: Application of Organopalladium Reagents in the Synthesis of Benzofurans." TSI Journals. Available at:[Link]

  • Snieckus, V., et al. "Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos." CoLab. Available at: [Link]

  • Kwong, F. Y., et al. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses. Available at: [Link]

  • "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction." Dalton Transactions (RSC Publishing). Available at:[Link]

  • "Dual Nickel and Lewis Acid Catalysis for Cross-Electrophile Coupling: Allylation of Aryl Halides with Allylic Alcohols." Rsc.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Dihydrobenzofuran Amines

Welcome to the technical support center dedicated to the chromatographic purification of dihydrobenzofuran amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic purification of dihydrobenzofuran amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The inherent basicity of the amine functional group, combined with the diverse polarities of the dihydrobenzofuran scaffold, often complicates purification. This resource provides in-depth, field-proven solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the problem.

Question 1: My dihydrobenzofuran amine is showing significant peak tailing or streaking on a silica gel column. What's causing this and how do I fix it?

Answer:

This is the most common issue when purifying amines on standard silica gel. The root cause is a strong, non-ideal secondary interaction between the basic lone pair of electrons on your amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] This interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric, tailing peak shape. This not only reduces resolution but also impacts the purity of your collected fractions.

Here are several effective strategies to mitigate this issue, starting with the simplest to implement:

Strategy 1: Modify the Mobile Phase with a Competing Base

The most direct approach is to add a small amount of a volatile basic modifier to your eluent. This additive "pre-treats" the silica, neutralizing the acidic silanol sites and allowing your amine to elute based on polarity interactions alone.[2][4][5]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-2% (v/v) to your mobile phase. TEA is the most common choice.

  • Ammonia: Use a solution of 7N ammonia in methanol as a polar component in your eluent system (e.g., a gradient of Dichloromethane to 10% 7N NH₃/Methanol). This is particularly effective for more polar amines.[6]

Table 1: Common Mobile Phase Modifiers for Amine Purification

ModifierTypical ConcentrationMechanism of ActionBest For
Triethylamine (TEA) 0.1 - 2% v/vActs as a competing base, masking silanol groups.[7]General-purpose modifier for normal-phase chromatography of basic compounds.
Ammonia (in MeOH) 0.5 - 2% of a 2-7M solutionStrong competing base, also increases mobile phase polarity.Polar amines that require a stronger base and more polar eluent to move off the column.[6]
Pyridine 0.1 - 0.5% v/vAromatic competing base.Can sometimes offer different selectivity compared to aliphatic amines.

Strategy 2: Change the Stationary Phase

If mobile phase modifiers are insufficient or undesirable (e.g., they interfere with post-purification analysis), changing your stationary phase is the next logical step.

  • Amine-Functionalized Silica: This is an excellent choice as the surface is pre-treated with bonded amine groups, creating a mildly basic environment that shields your compound from the underlying silica.[6][8] This often allows for the use of simple hexane/ethyl acetate solvent systems without additives, simplifying solvent removal.[2][6]

  • Deactivated (End-Capped) Silica: These columns have had their residual silanol groups chemically converted to less polar functionalities, reducing the number of active sites available for strong interactions.[2][9]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic alumina, in particular, is well-suited for the purification of basic compounds.[10]

dot

Troubleshooting_Peak_Tailing start Peak Tailing or Streaking Observed? mod_mobile Strategy 1: Modify Mobile Phase start->mod_mobile Easiest Fix change_stationary Strategy 2: Change Stationary Phase start->change_stationary More Robust Solution add_tea Add Competing Base (e.g., 0.5% TEA) mod_mobile->add_tea add_ammonia Use Ammoniated Solvent (e.g., NH3 in MeOH) mod_mobile->add_ammonia use_amine_silica Use Amine-Functionalized Silica change_stationary->use_amine_silica use_alumina Use Alumina (Basic or Neutral) change_stationary->use_alumina use_rp Switch to Reversed-Phase (C18 Silica) change_stationary->use_rp outcome Symmetrical Peak Shape Achieved add_tea->outcome add_ammonia->outcome use_amine_silica->outcome use_alumina->outcome use_rp->outcome

Caption: Troubleshooting workflow for peak tailing of amines.

Question 2: I'm getting very low or zero recovery of my compound from the column. Where is it going?

Answer:

This is an extreme case of the peak tailing problem discussed above. Your dihydrobenzofuran amine is likely binding irreversibly to the acidic silica gel stationary phase.[4] This is common for particularly basic amines or molecules that have multiple basic sites.

Before resorting to resynthesis, consider these recovery and optimization strategies:

  • Flush the Column with a Strong Modifier: If the column run is complete and your product has not eluted, try flushing the column with a much stronger, amine-friendly eluent. A solution of 5-10% triethylamine in methanol or 10-20% of a 7N ammonia/methanol solution in dichloromethane can often displace the strongly bound amine from the silica.

  • Switch to a More Inert Stationary Phase: For future purification attempts, avoid standard silica gel entirely.

    • Amine-functionalized silica is the preferred first choice.[6]

    • Reversed-phase (C18) chromatography is another powerful option, especially for polar amines.[4][10] In this mode, separation is based on hydrophobicity. You can run the purification at a high pH (e.g., using a buffer or adding TEA) to ensure the amine is in its neutral, free-base form, which increases its retention and improves peak shape.[4]

  • Employ a Protecting Group Strategy: If chromatographic solutions fail, a chemical modification is the most robust solution. By temporarily "capping" the amine with a protecting group, you can dramatically alter its properties, making it less basic and less polar. This effectively eliminates the problematic interaction with silica.

    • The tert-butoxycarbonyl (Boc) group is the most common choice.[11][12] It is easily installed using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to most chromatographic conditions. It is then cleanly removed with a mild acid like trifluoroacetic acid (TFA) post-purification.[13][14]

    • Other options include the Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) groups.[11]

Table 2: Common Protecting Groups for Amines

Protecting GroupAbbreviationApplication ReagentKey Features & Removal
tert-Butoxycarbonyl Boc(Boc)₂O, baseStable to base, hydrogenolysis. Removed with mild to strong acid (e.g., TFA, HCl).[11][14]
Carbobenzyloxy Cbz or ZBenzyl ChloroformateStable to acid, base. Removed by catalytic hydrogenolysis (H₂, Pd/C).[11]
Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuStable to acid, hydrogenolysis. Removed with a mild base (e.g., piperidine).[11]
Question 3: My compound appears to be degrading on the column, as I'm seeing new spots on my TLC plates from the collected fractions. What is happening?

Answer:

On-column degradation is a serious issue that can be caused by either the chemical reactivity of your compound with the stationary phase or by oxidation.

  • Acid-Catalyzed Degradation: The acidic surface of silica gel can catalyze decomposition pathways for sensitive molecules.[4] Dihydrobenzofurans, depending on their substitution pattern, may have acid-labile functional groups.

    • Solution: Switch to a non-acidic stationary phase like neutral alumina, amine-functionalized silica, or use reversed-phase chromatography.[6][8]

  • Oxidative Degradation: Amines can be susceptible to oxidation, which can be accelerated by the high surface area of the stationary phase and exposure to air in the solvents.[15][16]

    • Solution: Use high-purity, freshly opened, or sparged solvents to minimize dissolved oxygen. Work efficiently to reduce the time your compound spends on the column. If the compound is highly sensitive, consider performing the chromatography under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Question 4: How do I select the right stationary and mobile phases for my dihydrobenzofuran amine from the start?

Answer:

Method development should always begin with Thin-Layer Chromatography (TLC).[5][17] It's a rapid and inexpensive way to screen conditions before committing your bulk sample to a column.

dot

decision_tree start Start: Crude Dihydrobenzofuran Amine tlc_screen Step 1: TLC Screening (Normal & Amine Plates) start->tlc_screen np_path Spots move on Normal Phase TLC (e.g., Hex/EtOAc or DCM/MeOH)? tlc_screen->np_path np_tailing Is there tailing? np_path->np_tailing Yes amine_path Spots move well on Amine-TLC plate? np_path->amine_path No/Stays at baseline np_no_tailing Silica Gel Column (e.g., Hex/EtOAc) np_tailing->np_no_tailing No np_add_modifier Silica Gel Column + 0.5% TEA in Mobile Phase np_tailing->np_add_modifier Yes use_amine_column Amine-Functionalized Column (e.g., Hex/EtOAc) amine_path->use_amine_column Yes rp_path Compound is polar or streaks on all normal phases? amine_path->rp_path No use_rp_column Reversed-Phase (C18) Column (e.g., ACN/H2O + modifier) rp_path->use_rp_column Yes

Caption: Decision tree for selecting a purification strategy.

Stationary Phase Selection:

  • Start with two types of TLC plates: Standard silica and amine-functionalized.

  • If your compound moves off the baseline and gives a well-defined spot on the amine-TLC plate with a common solvent system (like Hexane/Ethyl Acetate), then an amine-functionalized column is your best starting point.[6]

  • If your compound shows tailing on the silica TLC plate, you can confirm that adding a drop of TEA to the developing chamber improves the spot shape. This indicates that a silica column with a modified mobile phase will work.

  • If your compound is very polar and does not move in standard normal-phase solvents, consider reversed-phase (C18) TLC plates and solvent systems (e.g., Acetonitrile/Water).

Mobile Phase Selection:

  • The goal is to find a solvent system that gives your desired compound an Rf value of ~0.2-0.35 on the TLC plate.[17] This provides the best balance of retention and elution time for good separation on the column.

  • Normal Phase: Start with Hexane/Ethyl Acetate. For more polar compounds, switch to Dichloromethane/Methanol.[18]

  • Reversed Phase: Start with Acetonitrile/Water or Methanol/Water.

Question 5: Do I need to perform any special preparation of my glassware for amine chromatography?

Answer:

Yes, meticulous glassware cleaning is crucial. Residual acidic or basic contaminants on the glass surface can affect your purification.

  • Standard Cleaning: First, wash glassware with a suitable lab detergent, scrubbing to remove all visible residues. Rinse thoroughly with tap water, followed by a final rinse with deionized water.[19][20]

  • Acid Wash for New or Contaminated Glassware: New glassware often has an alkaline surface from the manufacturing process.[21] If you suspect metal or basic residue contamination, an acid wash is recommended. Soak the glassware in a 1% solution of HCl or HNO₃ for several hours, then rinse exhaustively with deionized water until the rinsate is neutral.[21]

  • Final Check: Ensure all cleaning agents are thoroughly removed. Any residual acid can protonate your amine before it even reaches the column, and any residual base can affect the chromatography in unpredictable ways.

Experimental Protocol: Flash Chromatography of a Dihydrobenzofuran Amine

This protocol provides a robust, generalized procedure using an amine-functionalized stationary phase, which often provides excellent results without mobile phase modifiers.

Objective: To purify a hypothetical dihydrobenzofuran amine from a crude reaction mixture.

Materials:

  • Crude sample mixture

  • Amine-functionalized silica gel flash cartridge (size selected based on sample mass)

  • Amine-functionalized TLC plates

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Glassware: Erlenmeyer flasks, beakers, test tubes for fraction collection, Pasteur pipettes

  • Flash chromatography system (automated or manual)

Step-by-Step Methodology:

  • Method Development (TLC): a. Dissolve a small amount of your crude mixture in a few drops of dichloromethane or ethyl acetate. b. Spot the mixture on an amine-functionalized TLC plate. c. Develop the plate in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 4:1, 2:1). d. Identify the solvent system that provides an Rf of ~0.25 for the desired product. This will be your starting eluent composition.

  • Column Preparation: a. Securely mount the amine-functionalized silica cartridge onto your flash system. b. Equilibrate the column by flushing with 3-5 column volumes of your initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: a. Dissolve the entire crude sample in a minimal amount of a strong solvent (e.g., dichloromethane). b. (Recommended) Dry Loading: Add a small amount of silica gel (or your amine-functionalized silica) to the dissolved sample. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This technique often results in sharper bands and better separation.[17] c. Carefully load the dry powder onto the top of the equilibrated column. d. (Alternative) Liquid Loading: If dry loading is not feasible, carefully apply your concentrated sample solution directly to the top of the column bed with a pipette, ensuring not to disturb the surface.[17]

  • Elution and Fraction Collection: a. Begin eluting with your starting solvent composition determined by TLC. b. If your impurities are close to your product, a shallow gradient is recommended (e.g., slowly increasing from 10% to 40% Ethyl Acetate over 10-15 column volumes). c. Collect fractions in an appropriately sized rack of test tubes. d. Monitor the column effluent using the system's UV detector or by periodically spotting collected fractions onto TLC plates and visualizing.

  • Post-Purification: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield your purified dihydrobenzofuran amine.

References

  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC. (2019, January 7). National Center for Biotechnology Information. [Link]

  • How to Acid Wash Glassware. (2024, August 21). Scitek. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci. [Link]

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC. National Center for Biotechnology Information. [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. (2019, January 7). PubMed. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. [Link]

  • Amino Acid-Protecting Groups. Thieme Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkivoc. [Link]

  • Successful Flash Chromatography. King Group, University of Sheffield. [Link]

  • Synthesis and assessment of aminosilane-grafted silica gel for the post-combustion CO2 adsorption in a fixed-bed reactor. reposiTUm. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). Semantic Scholar. [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC. (2022, February 24). National Center for Biotechnology Information. [Link]

  • Successful flash chromatography. (2025, December 6). Biotage. [Link]

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  • Protection and deprotection. Willingdon College, Sangli. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. (2016, May 20). Analytical Chemistry (ACS Publications). [Link]

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  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • SOP for Cleaning of Microbiological Glassware with Chromic Acid Mixture. Pharmaceutical Guidelines. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials. [Link]

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  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • What Is the Best Glassware Cleaning Protocol for My Lab? (2020, June 13). Lab Manager. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (2020, January 2). National Center for Biotechnology Information. [Link]

  • Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. (2025, October 18). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning with 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific mechanistic hurdles associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific mechanistic hurdles associated with 7-Bromo-1,3-dihydro-2-benzofuran-5-amine .

This molecule presents a unique challenge in palladium-catalyzed cross-couplings (such as Buchwald-Hartwig or Suzuki-Miyaura reactions) because it is a bifunctional monomer. It contains both an electrophilic site (the C7-bromide) and a highly nucleophilic, coordinating site (the C5-primary amine). Without precise condition control, the primary amine will poison your catalyst, leading to reaction failure.

Part 1: The Mechanistic Root of Catalyst Poisoning

To solve a problem, we must first understand its causality. Primary amines are potent σ-donors that readily displace phosphine ligands on palladium intermediates[1].

When you introduce 7-bromo-1,3-dihydro-2-benzofuran-5-amine into a standard catalytic cycle, the unprotected C5-amine acts as a competitive ligand. It traps the active Pd(0) or Pd(II) species in an off-cycle resting state—typically a stable bis(amine)palladium(II) complex. This halts the catalytic cycle, prevents transmetalation, and ultimately leads to the degradation of the catalyst into inactive "Palladium black"[2].

G Pd0 Active L·Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Poison Primary Amine Coordination (7-Bromo-...-5-amine) Pd0->Poison Competitive Binding PdII L·Pd(II)(Ar)(Br) Intermediate OxAdd->PdII TransMet Transmetalation (Intended Nucleophile) PdII->TransMet PdII->Poison RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Coupled Product RedElim->Product DeadCat Inactive Pd(II)-Amine Complex (Catalyst Poisoning / Pd Black) Poison->DeadCat

Figure 1: Catalytic cycle vs. competitive amine poisoning pathway in Pd-catalyzed cross-coupling.

Part 2: Strategic Workflows to Overcome Poisoning

To successfully couple this substrate, you must choose between two distinct strategies based on steric control or electronic masking.

Workflow Start 7-Bromo-1,3-dihydro-2-benzofuran-5-amine Cross-Coupling Strategy Direct Direct Coupling (Unprotected Amine) Start->Direct Preferred (Fewer Steps) Protect Indirect Coupling (Protection Strategy) Start->Protect If Direct Fails / Oligomerizes Ligand Select Bulky Biaryl Ligand (BrettPhos, tBuXPhos) Direct->Ligand Boc Protect -NH2 Group (Boc2O or Ac2O) Protect->Boc Coupling1 Pd-Catalyzed Reaction (Strict Temp/Conc Control) Ligand->Coupling1 Coupling2 Standard Pd-Catalyzed Reaction (Broader Ligand Scope) Boc->Coupling2 End Final Desired Product Coupling1->End Deprotect Acidic Deprotection (TFA or HCl) Coupling2->Deprotect Deprotect->End

Figure 2: Strategic workflow for cross-coupling 7-Bromo-1,3-dihydro-2-benzofuran-5-amine.

Quantitative Data: Impact of Ligand Selection

If you choose the Direct Coupling route, ligand selection is the single most critical variable. The table below summarizes the causality between ligand steric bulk and reaction success[3].

Ligand SystemSteric BulkAmine Coordination RiskTypical YieldMechanistic Outcome
Pd(PPh3)4 LowExtreme< 10%Rapid Pd black precipitation; complete catalyst poisoning.
Pd(OAc)2 / BINAP MediumHigh15 - 30%Sluggish transmetalation; off-cycle bis(amine)Pd(II) formation.
Pd2(dba)3 / XPhos HighLow60 - 75%Good conversion; minor oligomerization observed.
BrettPhos Pd G3 Very HighNegligible> 85%Clean conversion; active monoligated L·Pd(0) maintained.

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Buchwald-Hartwig Amination (Unprotected)

Mechanistic Rationale: By utilizing BrettPhos Pd G3, we bypass the need for in situ reduction of Pd(II) to Pd(0). The extreme steric bulk of the BrettPhos ligand creates a physical shield around the palladium center. This physically blocks the C5-primary amine from coordinating, forcing the catalytic cycle forward through the desired oxidative addition[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 7-bromo-1,3-dihydro-2-benzofuran-5-amine (1.0 equiv), the target coupling amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.5 equiv), and BrettPhos Pd G3 pre-catalyst (2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M concentration). Seal the vial with a PTFE septum cap.

  • Self-Validation Checkpoint 1 (Activation): Move the vial to a fume hood and heat to 90 °C. Within 5-10 minutes, observe the solution. A color shift to a clear, deep red/orange indicates successful formation of the active L·Pd(0) complex. If the solution turns opaque black immediately, moisture or oxygen has compromised the catalyst, or the base has failed to activate the pre-catalyst.

  • Reaction Execution: Stir at 90 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.

Protocol B: Boc-Protection & Coupling Workflow (The Failsafe)

Mechanistic Rationale: Converting the highly nucleophilic primary amine into a Boc-carbamate drastically reduces its σ-donating ability. The carbamate is a significantly poorer ligand for palladium, completely eliminating the off-cycle resting state and allowing the use of broader, less expensive ligand classes[1].

Step-by-Step Methodology:

  • Protection: Dissolve 7-bromo-1,3-dihydro-2-benzofuran-5-amine in THF. Add di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at 60 °C until complete conversion.

  • Self-Validation Checkpoint 2 (Protection): Perform TLC or LC-MS. The disappearance of the highly polar primary amine spot and the appearance of a less polar spot confirms successful masking of the poisoning group.

  • Cross-Coupling: Subject the isolated Boc-protected intermediate to standard cross-coupling conditions (e.g., Pd(OAc)2, RuPhos or BINAP, Cs2CO3, Toluene, 100 °C).

  • Deprotection: Dissolve the coupled product in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the final desired product as a TFA salt.

Part 4: Frequently Asked Questions (FAQs)

Q: Why did my reaction mixture turn jet-black immediately upon heating? A: This indicates the precipitation of "Palladium black," a definitive sign of complete catalyst deactivation. The unprotected C5-amine coordinated to the Pd(II) intermediate, displacing the phosphine ligands and causing the complex to irreversibly degrade. You must switch to a bulkier ligand like BrettPhos or protect the amine[3].

Q: My target is to couple the C7-bromide with an external amine. How do I prevent the molecule from polymerizing with itself? A: Because 7-bromo-1,3-dihydro-2-benzofuran-5-amine is a bifunctional monomer (containing both a halide and an amine), intermolecular self-condensation (oligomerization) is a major competing pathway. To suppress this, operate under high dilution conditions (e.g., 0.05 M) or use a large stoichiometric excess (3-5 equiv) of your target external amine to outcompete the internal amine. Alternatively, use the Boc-protection workflow (Protocol B)[2].

Q: Can I use weak bases like K2CO3 instead of NaOtBu to prevent side reactions? A: While weak bases tolerate more functional groups, they often result in sluggish transmetalation in Buchwald-Hartwig aminations. If you must use a weak base to protect sensitive functional groups, ensure you are using a highly active pre-catalyst (e.g., a Palladacycle G3/G4) and elevate the temperature, but monitor closely for amine-induced poisoning[1].

References
  • Title : Buchwald–Hartwig amination - Wikipedia Source : Wikipedia URL :[Link]

  • Title : Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source : PubMed Central (PMC) / NIH URL :[Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 191602-53-6). This document is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 191602-53-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Improper storage can lead to degradation, compromising experimental results. This guide provides in-depth answers to frequently asked questions and a troubleshooting workflow to address potential stability issues.

Frequently Asked Questions (FAQs) on Storage & Handling
Q1: What are the optimal storage conditions for 7-Bromo-1,3-dihydro-2-benzofuran-5-amine?

To prevent degradation and maintain the purity of the compound, specific storage conditions are paramount. We have summarized the key parameters for both long-term and short-term storage below.

ParameterLong-Term Storage (Ideal)Short-Term Storage (Acceptable)Rationale & Causality
Temperature 2-8°C (Refrigerated)[1]Ambient Temperature (<25°C)Lower temperatures slow down the rate of potential oxidative and thermal degradation pathways. Aromatic amines can show instability at room temperature.[2]
Atmosphere Inert Gas (Argon or Nitrogen)[3]Tightly Sealed ContainerThe primary amine group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of colored impurities.
Light Protected from Light (Amber Vial/Dark)[3][4][5]Protected from Direct SunlightBrominated and amine-containing aromatic compounds can be light-sensitive, leading to photolytic degradation.[4][5]
Moisture Dry/Desiccated EnvironmentTightly Sealed ContainerAmines can be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation or other undesirable side reactions.[6]
Q2: Why are these specific storage conditions so critical for this particular molecule?

The structure of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine contains two key functional groups that are susceptible to degradation:

  • Aromatic Amine (-NH₂): This is the most reactive part of the molecule in the context of storage. Aromatic amines are well-known to be prone to oxidation, especially when exposed to air (oxygen) and light. This oxidative process often results in the formation of highly colored quinone-imine type structures, which is why degraded amine samples frequently appear yellow, brown, or even black.[7]

  • Brominated Benzofuran Ring: While the dihydrobenzofuran core is relatively stable, halogenated aromatic systems can be sensitive to light.[4] Furthermore, the presence of both an electron-donating amine group and an electron-withdrawing bromine atom can influence the electron density of the aromatic ring, potentially affecting its stability under adverse conditions.

By controlling the temperature, atmosphere, and light exposure, you directly mitigate the primary degradation pathways for this compound, ensuring its purity and reactivity for your experiments.

Q3: What are the common visual signs of compound degradation?

The most common and easily observable sign of degradation for 7-Bromo-1,3-dihydro-2-benzofuran-5-amine is a change in color . The pure compound is typically a solid that is white, off-white, or light tan.[8] Degradation, primarily through oxidation of the amine group, will cause the solid to darken, progressing through shades of yellow, tan, brown, and potentially to a dark brown or black solid in cases of severe degradation. If you observe a significant color change from the material as it was received, degradation should be suspected.

Q4: I need to use the compound in a solution. What are the best practices for storing solutions?

Storing this compound in solution is generally not recommended for long periods. If necessary for your experimental workflow:

  • Use a Degassed Solvent: Use a high-purity, dry solvent that has been degassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.

  • Store Cold and Dark: Store the solution at 2-8°C and protected from light.

  • Use Freshly Prepared Solutions: For best results, prepare solutions fresh for each experiment. If you must store a stock solution, do so for the shortest time possible and re-qualify its purity if stored for more than 24-48 hours.

Troubleshooting Guide: Identifying and Addressing Degradation

If you suspect your sample of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine has degraded, this guide provides a logical workflow to diagnose the issue and determine the appropriate course of action.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Causes & Solutions Observation Observation: Compound has changed color or experimental results are inconsistent. Purity_Check Action: Perform Purity Check (e.g., HPLC, LC-MS, NMR) Observation->Purity_Check Decision Is Purity Acceptable? Purity_Check->Decision Use_Compound Result: Proceed with Experiment Decision->Use_Compound Yes Investigate Action: Investigate Cause of Degradation Decision->Investigate No Discard Result: Discard and Procure New Stock Investigate->Discard Cause1 Improper Atmosphere (Oxygen Exposure) Investigate->Cause1 Cause2 Light Exposure Investigate->Cause2 Cause3 High Temperature Investigate->Cause3 Solution Solution: Implement Ideal Storage Protocol (Inert Gas, Dark, 2-8°C) Cause1->Solution Cause2->Solution Cause3->Solution

Caption: Troubleshooting workflow for suspected compound degradation.

Q: My compound has darkened significantly. What should I do?

A significant color change is a strong indicator of oxidative degradation.

  • Do not use the compound directly in a critical experiment. The impurities could lead to failed reactions, side products, or erroneous biological data.

  • Assess the Purity: Follow the workflow above and perform a purity check. An analytical technique like HPLC is ideal for quantifying the level of impurity (see protocol below).

  • Consider Purification: If the degradation is minor and you have the expertise, you may be able to re-purify the compound (e.g., by column chromatography). However, for most applications, it is more reliable and cost-effective to use a new, high-purity lot.

  • Review Storage Protocols: Use this as an opportunity to review and improve your laboratory's storage procedures to prevent future occurrences. Ensure all users are aware of the compound's sensitivity.

Experimental Protocol
Protocol 1: Rapid Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to quickly assess the purity of your 7-Bromo-1,3-dihydro-2-benzofuran-5-amine sample and check for degradation products, which will typically appear as additional peaks in the chromatogram.

Objective: To determine the purity of the compound by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Sample of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

  • Volumetric flasks and pipettes

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.

    • Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the solid in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Ensure the solid is fully dissolved. You may need to vortex or sonicate briefly.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection: 254 nm or 280 nm (a photodiode array detector is recommended to assess peak purity).

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Degradation products will typically appear as earlier or later eluting peaks, reducing the calculated purity percentage.

This self-validating check provides quantitative data on the integrity of your compound, allowing you to make an informed decision about its use in your experiments.

References
  • PubChem. Benzofuran | C8H6O | CID 9223. National Center for Biotechnology Information. [Link]

  • University of California, Irvine. Standard Operating Procedure for Laboratories: BROMINE. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • American Elements. Benzofurans. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine vs. indole analogs

Executive Summary In medicinal chemistry and drug development, the selection of a rigid, bicyclic scaffold dictates not only the final pharmacological properties of a molecule but also the efficiency of its synthetic ela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the selection of a rigid, bicyclic scaffold dictates not only the final pharmacological properties of a molecule but also the efficiency of its synthetic elaboration. This guide objectively compares the reactivity profile of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (a phthalan derivative) against its highly utilized structural analog, 7-bromo-1H-indol-5-amine . While both scaffolds present an aryl bromide for cross-coupling and a primary aniline for functionalization, their divergent electronic architectures dictate entirely different synthetic strategies.

By analyzing the mechanistic causality behind their reactivity, this guide provides researchers with a comprehensive framework for selecting the optimal scaffold for orthogonal functionalization.

Structural & Electronic Analysis

The fundamental divergence in reactivity between these two scaffolds stems from their distinct


-system architectures.

The Indole Scaffold (7-Bromo-1H-indol-5-amine): In the indole core, the ring nitrogen is


 hybridized, and its lone pair is fully conjugated with the aromatic system. This strong resonance donation renders the indole core highly electron-rich, significantly increasing the nucleophilicity of the C3 position towards electrophilic aromatic substitution (EAS)[1]. Furthermore, the indole N-H is weakly acidic (

) and can undergo unwanted deprotonation or competitive N-arylation under the basic conditions required for transition-metal catalysis[2].

The Phthalan Scaffold (7-Bromo-1,3-dihydro-2-benzofuran-5-amine): Conversely, the phthalan (1,3-dihydroisobenzofuran) core features an ether oxygen that is insulated from the benzene ring by two


-hybridized benzylic carbons. Consequently, the oxygen exerts zero resonance donation into the aromatic ring, acting only through a mild inductive effect[3]. The benzene ring behaves electronically like an ortho-dialkyl substituted aniline. This provides a highly predictable, orthogonal reactivity profile without a hyper-reactive C3 hotspot, allowing for cleaner functionalization of the primary amine.

Electronic_Profiling cluster_phthalan 7-Bromo-1,3-dihydro-2-benzofuran-5-amine cluster_indole 7-Bromo-1H-indol-5-amine P_Core Phthalan Core (Isolated pi-system) P_Amine C5-NH2 (Primary Nucleophile) P_Core->P_Amine Clean Acylation P_Bromo C7-Br (Cross-Coupling Site) P_Core->P_Bromo Standard Pd-Catalysis P_Ether Ether Oxygen (Inert, No Resonance) P_Core->P_Ether Stable to Base I_Core Indole Core (Conjugated pi-system) I_Amine C5-NH2 (Primary Nucleophile) I_Core->I_Amine Competing Reactions I_Bromo C7-Br (Cross-Coupling Site) I_Core->I_Bromo Requires N-Protection I_NH Indole N-H (Acidic/Nucleophilic) I_Core->I_NH Deprotonation Risk I_C3 C3 Position (EAS Hotspot) I_Core->I_C3 Side-alkylation Risk

Electronic mapping of reactivity hotspots between phthalan and indole scaffolds.

Comparative Reactivity Profiles

To quantify the operational differences between these scaffolds, the following table summarizes their performance across standard medicinal chemistry transformations. The electron-rich nature of the indole ring strengthens the C-Br bond via


-donation, which can marginally slow down the oxidative addition step in Suzuki couplings compared to the phthalan core[4]. Additionally, 5-aminoindoles are notoriously susceptible to air oxidation, complicating purification[1], whereas the phthalan core demonstrates superior bench stability[3].
Reactivity Parameter7-Bromo-1,3-dihydro-2-benzofuran-5-amine7-Bromo-1H-indol-5-amine
Secondary Heteroatom

N/A (Inert Ether)~16.2 (Acidic N-H)
C3 Nucleophilicity None (

hybridized)
High (Prone to EAS)
Bench/Air Stability High (Stable to ambient air)Low/Moderate (Prone to oxidation)
Amine Acylation/Alkylation Highly ChemoselectivePoor (Competing C3/N-H reactivity)
Suzuki-Miyaura Coupling Direct (No protection required)Indirect (Often requires Boc/Ts protection)
Oxidative Addition Kinetics Fast (Standard aryl bromide)Moderate (Electron-rich aryl bromide)

Experimental Workflows & Protocols

The most significant practical difference between these scaffolds emerges during transition-metal-catalyzed cross-coupling. Because of the indole N-H, palladium-catalyzed cross-couplings often require a three-step sequence: Protection, Coupling, and Deprotection[2]. The phthalan core allows for direct, unprotected coupling, significantly improving step economy.

Workflow_Comparison cluster_A Phthalan Scaffold Workflow cluster_B Indole Scaffold Workflow Start Starting Material Selection A1 7-Bromo-1,3-dihydro-2-benzofuran-5-amine Start->A1 B1 7-Bromo-1H-indol-5-amine Start->B1 A2 Direct Suzuki Coupling (Pd(dppf)Cl2, K2CO3) A1->A2 A3 Target Product (High Yield, Step-Economic) A2->A3 B2 N-Protection Step (Boc2O, Base) B1->B2 B3 Suzuki Coupling (Pd(PPh3)4, Na2CO3) B2->B3 B4 Deprotection Step (TFA or NaOH) B3->B4 B5 Target Product (Lower Overall Yield) B4->B5

Step-by-step workflow comparison for Suzuki-Miyaura cross-coupling.

Protocol 1: Chemoselective Suzuki Coupling of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (Unprotected)

This protocol leverages the inert nature of the phthalan oxygen to perform a direct coupling, validating the step-economic advantage of this scaffold.

  • Reagent Preparation : To an oven-dried Schlenk flask, add 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition : Add

    
     (5 mol%) to the solid mixture.
    
  • Solvent Degassing : Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/Water (0.2 M). Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with

    
     for 15 minutes.
    
  • Reaction Execution : Heat the mixture to 90 °C under

    
     for 4-6 hours.
    
  • Validation & Workup : Monitor via LC-MS. The reaction is self-validating when the starting material mass (

    
    ) is fully consumed. Cool to room temperature, dilute with EtOAc, wash with brine, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol 2: Suzuki Coupling of 7-Bromo-1H-indol-5-amine (Protection Required)

Due to the acidic N-H and electron-rich core, this scaffold requires protection to prevent catalyst poisoning and off-target arylation[2].

  • Protection Step : Dissolve 7-bromo-1H-indol-5-amine in anhydrous THF. Add NaH (1.2 equiv) at 0 °C, followed by

    
     (1.1 equiv). Stir for 2 hours. Quench with water, extract, and purify to isolate the N-Boc protected intermediate.
    
  • Coupling Step : Combine the N-Boc intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and

    
     (3.0 equiv) in Toluene/EtOH/Water (2:1:1). Add 
    
    
    
    (10 mol%). Degas and heat to 100 °C for 12 hours (note the extended time required for the electron-rich aryl bromide).
  • Deprotection Step : Isolate the coupled intermediate, dissolve in DCM, and treat with Trifluoroacetic Acid (TFA, 20% v/v) for 2 hours at room temperature to cleave the Boc group.

  • Validation : LC-MS must confirm both the success of the coupling and the complete removal of the Boc mass (

    
     fragmentation) before final purification.
    

Conclusion

While both scaffolds are highly valuable in drug discovery, 7-Bromo-1,3-dihydro-2-benzofuran-5-amine offers a distinct synthetic advantage when orthogonal reactivity is required. By replacing the conjugated pyrrole ring with an insulated dihydrofuran system, chemists can bypass the EAS liabilities and protection-deprotection cycles inherent to indole chemistry, resulting in higher overall yields and shorter synthetic routes.

References

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for the analysis of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine, a key intermediate in pharmaceutical synthesis. We will explore the critical differences between primary and secondary reference standards, offering practical insights and experimental data to guide your selection and in-house qualification processes.

The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, reference standards are the bedrock upon which the identity, purity, quality, and strength of a drug substance are established.[1][2] They are essential for a variety of analytical applications, including method validation and verification, ensuring that analytical methods are accurate, precise, and robust.[3] The use of well-characterized reference standards is not merely a matter of good scientific practice; it is a regulatory expectation.[3][4]

7-Bromo-1,3-dihydro-2-benzofuran-5-amine, with its reactive amine and bromine functional groups, presents unique analytical challenges. The choice of reference standard directly impacts the confidence in analytical results, which in turn influences critical decisions in the drug development pipeline.

Primary vs. Secondary Reference Standards: A Detailed Comparison

The two main categories of reference standards used in the pharmaceutical industry are primary and secondary (or working) standards.[1][2][5]

  • Primary Reference Standards: These are of the highest purity and are extensively characterized.[2] They are often obtained from official sources like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or other national pharmacopeias.[1][5] When a pharmacopeial standard for a specific compound is not available, a non-compendial primary standard can be established through rigorous in-house characterization.

  • Secondary (Working) Reference Standards: These standards are qualified against a primary reference standard and are used for routine laboratory analyses.[1][2][6] The use of secondary standards is a cost-effective and practical approach for daily analytical work, provided their traceability to the primary standard is unequivocally documented.[1][6]

The following table summarizes the key differences and typical analytical requirements for each type of standard for 7-Bromo-1,3-dihydro-2-benzofuran-5-amine.

FeaturePrimary Reference StandardSecondary (Working) Reference Standard
Intended Use Calibration of secondary standards; critical analytical work.Routine analysis, quality control, in-process testing.[6]
Purity Highest possible purity, typically >99.5%.High purity, typically >98%, with a purity value established against the primary standard.
Characterization Exhaustive: Structural elucidation (¹H NMR, ¹³C NMR, MS, IR), purity determination by multiple methods (e.g., HPLC, qNMR, DSC), identification and quantification of impurities, water content, residual solvents.Confirmatory: Identity confirmed (e.g., by IR or ¹H NMR), purity determined by a validated HPLC method against the primary standard.
Traceability Traceable to national or international standards where possible. For in-house primary standards, traceability is established through comprehensive characterization.Directly traceable to the in-house or pharmacopeial primary reference standard.
Cost High, due to extensive characterization and limited availability.[7]Lower, as it is prepared in-house or purchased with less extensive characterization.[7]

Establishing a Reliable In-House Secondary Reference Standard

Given that a pharmacopeial reference standard for 7-Bromo-1,3-dihydro-2-benzofuran-5-amine may not be readily available, establishing a well-characterized in-house primary standard and subsequently qualifying a secondary (working) standard is a common and necessary practice.

The following diagram illustrates the workflow for establishing and using primary and secondary reference standards.

G cluster_0 Primary Standard Qualification cluster_1 Secondary Standard Qualification cluster_2 Routine Analysis A Select High-Purity Batch of 7-Bromo-1,3-dihydro-2-benzofuran-5-amine B Comprehensive Characterization (NMR, MS, IR, Elemental Analysis) A->B C Purity Determination (HPLC, qNMR, DSC) B->C D Identify & Quantify Impurities C->D E Assign Purity Value D->E G Comparative Analysis against Primary Standard (HPLC) E->G Calibrant F Select Candidate Batch for Working Standard F->G H Confirm Identity (e.g., IR) F->H I Assign Purity Value Traceable to Primary Standard G->I J Use Secondary Standard for Daily QC & In-Process Samples I->J Working Standard K Periodic Re-qualification of Secondary Standard J->K G A Method Development & Optimization B Specificity (Forced Degradation) A->B C Linearity & Range A->C D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Validated Method B->H C->H D->H E->H F->H G->H

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-1,3-dihydro-2-benzofuran-5-amine proper disposal procedures

Proper handling and disposal of specialized chemical building blocks are critical to maintaining laboratory safety, regulatory compliance, and environmental stewardship. 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 291...

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized chemical building blocks are critical to maintaining laboratory safety, regulatory compliance, and environmental stewardship. 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 2913243-86-2)[1] is a structurally complex intermediate frequently utilized in medicinal chemistry and drug development.

Because this compound features both an aromatic amine and an aryl bromide motif, it cannot be treated as standard organic waste. This guide provides a comprehensive, mechanistic approach to the safe operational handling and disposal of this specific compound, ensuring your laboratory exceeds standard compliance metrics.

Physicochemical Profiling & Hazard Assessment

To design a self-validating disposal protocol, we must first deconstruct the molecule's structural hazards. Understanding why a chemical is dangerous dictates how it must be handled.

Structural FeaturePhysicochemical PropertyOperational & Disposal Implication
Aromatic Amine Motif Nucleophilic; lipophilic free base.Toxicity Risk: Easily penetrates standard latex gloves. Suspected skin sensitizer and potential mutagen via in vivo N-oxidation. Mandates strict PPE and fume hood use.
Aryl Bromide Motif Covalently bound halogen.Environmental Risk: Precursor to highly toxic polyhalogenated dioxins if incinerated improperly. Mandates strict routing to Halogenated Waste streams.
Benzofuran Core High lipophilicity.Bioaccumulation: Increases the compound's ability to persist in biological tissues, reinforcing the need to prevent any sink or environmental discharge.

Mechanistic Rationale for Disposal Protocols

Standardizing laboratory safety requires moving beyond rote memorization and understanding the causality behind safety regulations.

The Halogen "Contagion" Rule: A frequent operational error in drug discovery labs is disposing of brominated solutes dissolved in non-halogenated solvents (e.g., ethyl acetate or methanol) into standard non-halogenated waste carboys. Because 7-Bromo-1,3-dihydro-2-benzofuran-5-amine contains a covalently bound bromine atom, it introduces halogens into the bulk mixture. Under [2], this instantly reclassifies the entire container as halogenated waste. If this contaminated mixture is sent for standard low-temperature incineration, the bromine acts as a precursor for polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs)[3]. Therefore, any solution containing this compound must be routed to a halogenated waste stream for specialized high-temperature incineration[4].

Aromatic Amine Exposure Control: Aromatic amines are notoriously easily absorbed through the skin. Strict adherence to the[5] requires that all transfers of the neat solid be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particulates. Nitrile or neoprene gloves must be worn, as latex provides insufficient barrier protection against lipophilic amines.

Waste Segregation Logic

The following decision tree illustrates the self-validating logic required to properly route 7-Bromo-1,3-dihydro-2-benzofuran-5-amine waste, preventing cross-contamination of laboratory waste streams.

WasteRouting Start 7-Bromo-1,3-dihydro-2-benzofuran-5-amine Waste Generation State Determine Physical State Start->State Solid Solid Reagent / Powder State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid SolidContainer HDPE Container Label: Halogenated Solid Solid->SolidContainer CheckHal Is the bulk solvent halogenated? Liquid->CheckHal HalSolvent Yes (e.g., DCM, Chloroform) CheckHal->HalSolvent Yes NonHalSolvent No (e.g., EtOAc, MeOH) CheckHal->NonHalSolvent No LiquidContainer Halogenated Liquid Waste Carboy HalSolvent->LiquidContainer Warning CRITICAL: Solute contains Bromine. Mixture becomes Halogenated Waste! NonHalSolvent->Warning Warning->LiquidContainer Incineration High-Temp Incineration (EPA RCRA Compliant) SolidContainer->Incineration LiquidContainer->Incineration

Waste routing logic for 7-Bromo-1,3-dihydro-2-benzofuran-5-amine disposal.

Standard Operating Procedures (SOP): Step-by-Step Workflows

Workflow A: Disposal of Solid Reagent Waste
  • Preparation: Don appropriate PPE (double nitrile gloves, lab coat, safety goggles). Ensure all work is conducted exclusively within a certified chemical fume hood with the sash lowered to the appropriate operational height[5].

  • Collection: Transfer residual solid 7-Bromo-1,3-dihydro-2-benzofuran-5-amine into a chemically compatible, sealable secondary container (e.g., High-Density Polyethylene - HDPE). Do not use metal containers, as trace hydrobromic acid degradation could cause corrosion.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains Brominated Aromatic Amine)"[4].

  • Storage: Store in a designated satellite accumulation area away from strong oxidizing agents until Environmental Health and Safety (EHS) pickup.

Workflow B: Disposal of Liquid/Solvent-Dissolved Waste
  • Verification: Verify that the receiving waste carboy is explicitly designated for Halogenated Solvents .

  • Quenching: If the amine was utilized in a reaction generating reactive intermediates (e.g., diazonium salts), ensure the reaction is fully quenched and stabilized before adding it to bulk waste to prevent exothermic pressurization.

  • Transfer: Using a secondary containment tray, carefully funnel the liquid waste into the halogenated waste carboy.

  • Documentation: Log the addition on the waste carboy's inventory sheet, noting the specific chemical name (7-Bromo-1,3-dihydro-2-benzofuran-5-amine) and the estimated mass/volume. This is a strict requirement for EPA RCRA compliance[2].

Workflow C: Spill Response and Decontamination
  • Isolation & Containment: Evacuate the immediate vicinity. If a powder spill occurs outside a fume hood, disable local turbulent airflow to prevent dispersion.

  • Chemical Neutralization (The Acid Wash): For surface decontamination, wash the affected area with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl).

    • Mechanistic Causality: The acid protonates the free amine, converting the lipophilic free base into a highly water-soluble ammonium salt. This breaks the compound's adherence to the surface and facilitates complete removal.

  • Collection: Use non-sparking tools and compatible absorbents (e.g., diatomaceous earth) to scoop the neutralized material into a hazardous waste bucket.

  • Final Decontamination: Perform a final wash with a standard laboratory detergent and water. Collect all wash liquids as halogenated aqueous waste .

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL:[Link]

  • Hazardous Chemical Waste Defined Source: Temple University Environmental Health and Radiation Safety URL:[Link] (Referenced via general institutional RCRA guidelines)

  • Chemical Catalog & CAS Verification (2913243-86-2) Source: Navimro / Angene Chemical URL:[Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

Advanced Safety and Operational Guide: Handling 7-Bromo-1,3-dihydro-2-benzofuran-5-amine As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not merely as a checklist of pre...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 7-Bromo-1,3-dihydro-2-benzofuran-5-amine

As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not merely as a checklist of precautions, but as a discipline rooted in mechanistic toxicology. 7-Bromo-1,3-dihydro-2-benzofuran-5-amine (CAS: 2913243-86-2) is a halogenated primary aromatic amine (PAA). While highly valuable in drug discovery and synthetic chemistry, PAAs possess profound toxicological risks that dictate uncompromising laboratory safety and logistical planning.

This guide provides a self-validating operational system for handling this compound, ensuring that every safety measure is directly linked to the chemical's underlying biological mechanisms.

Part 1: Mechanistic Toxicology (The "Why" Behind the Protocol)

To understand the strict Personal Protective Equipment (PPE) and handling requirements, one must first understand the metabolic fate of primary aromatic amines. PAAs are highly lipophilic, allowing rapid absorption through the skin, gastrointestinal tract, and respiratory epithelium[1].

Once systemic, the critical toxicological event is hepatic biotransformation. Aromatic amines undergo N-hydroxylation, a process catalyzed predominantly by the Cytochrome P450 1A2 (CYP1A2) enzyme[2]. This yields an N-hydroxylamine intermediate, which subsequently undergoes Phase II esterification (via N-acetyltransferases or sulfotransferases). The spontaneous cleavage of these unstable esters generates a highly electrophilic nitrenium ion . This reactive intermediate covalently binds to nucleophilic centers in DNA, initiating mutagenesis and driving the carcinogenic potential of the compound[3].

The presence of the bromine atom on the benzofuran ring further increases the molecule's lipophilicity, accelerating dermal penetration rates and potentially stabilizing reactive intermediates. Therefore, barrier protection must be absolute.

G A 7-Bromo-1,3-dihydro- 2-benzofuran-5-amine B Cytochrome P450 1A2 (CYP1A2) Oxidation A->B Hepatic Metabolism C N-Hydroxylamine Intermediate B->C D Phase II Esterification (NATs / SULTs) C->D Bioactivation G Detoxification (Glucuronidation) C->G Clearance E Reactive Nitrenium Ion (Electrophile) D->E Spontaneous Cleavage F DNA Adduct Formation (Mutagenesis/Toxicity) E->F Covalent Binding

CYP1A2-mediated metabolic activation of aromatic amines into DNA-reactive nitrenium ions.

Part 2: Hazard Assessment & PPE Matrix

Because of the nitrenium ion mechanism and the compound's ability to bypass mucociliary clearance as a fine dust, your PPE must act as an uninterrupted physical barrier[1]. Below is the quantitative and qualitative PPE matrix required for handling this compound.

Protective ZoneRecommended PPEQuantitative Spec / MaterialMechanistic Rationale
Respiratory NIOSH N95, P100, or PAPRParticulate filter (EN 143 compliant)Prevents inhalation of aerosolized crystalline dust, blocking the fastest route to systemic CYP1A2 metabolism.
Hands (Splash) Nitrile Gloves (Inner layer)Thickness:

0.12 mm Breakthrough: < 30 mins
Provides necessary tactile dexterity for micro-weighing. Must be discarded immediately upon chemical contact.
Hands (Contact) Butyl Rubber or NeopreneThickness:

0.30 mm Breakthrough: > 480 mins
Impermeable to highly lipophilic brominated aromatic compounds during extended handling or solvent cleanup.
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 / EN 166 compliantProtects ocular mucosa from dust aerosolization and reactive chemical splashing during solvation.
Body Disposable Tyvek Lab CoatNon-woven polyethylenePrevents accumulation of toxic dust on reusable cotton garments, eliminating chronic secondary exposure.

Part 3: Standard Operating Procedure (SOP) & Experimental Workflow

To ensure a self-validating safety loop, do not deviate from the following procedural steps when setting up reactions involving 7-Bromo-1,3-dihydro-2-benzofuran-5-amine.

Step 1: Pre-Operation Setup
  • Ventilation Verification: Ensure the chemical fume hood is fully operational with a verified face velocity of 0.4–0.6 m/s.

  • Static Elimination: Brominated aromatic powders are prone to electrostatic dispersion. Use an anti-static gun (Zerostat) on your spatulas, weighing boats, and receiving vessels prior to opening the chemical bottle.

  • Spill Readiness: Line the analytical balance area with disposable, anti-static weighing paper to capture micro-spills immediately.

Step 2: Weighing and Transfer
  • Don all PPE specified in the matrix above. Double-gloving is mandatory.

  • Weigh the compound inside a closed analytical draft shield located within the fume hood.

  • Transfer the solid directly into a pre-tared, sealable reaction vial (e.g., a Schlenk flask or septum-capped vial) before removing it from the weighing enclosure. Never transport the open powder across the laboratory.

Step 3: Solvation and Reaction Execution
  • Introduce solvents (e.g., Dichloromethane, DMF) to the sealed vial via syringe to prevent aerosolization of the powder.

  • Causality Note: If your synthetic route involves converting this amine into a diazonium salt, you must maintain the reaction temperature strictly below 5°C. Aromatic diazonium salts are highly unstable and prone to explosive nitrogen gas evolution if thermal limits are breached.

Part 4: Decontamination, Spill Response, and Disposal Plan

Immediate, chemically logical action is required for spills due to the compound's stability and high biological permeability.

  • Minor Spill Containment (Solid): Do not sweep or brush the powder, as this generates inhalable dust. Gently mist the spill with a low-volatility solvent (e.g., polyethylene glycol) to suppress aerosolization, then wipe with absorbent pads.

  • Chemical Decontamination (The Self-Validating Step): Wash the contaminated surface with a dilute acidic solution (e.g., 1M HCl). Why? The acid protonates the primary amine, converting the lipophilic free base into a water-soluble, non-volatile ammonium salt. This drastically reduces its vapor pressure and dermal permeability, rendering the cleanup process significantly safer. Follow with standard soap and water.

  • Disposal Logistics: Segregate all materials as hazardous chemical waste (EPA RCRA or local equivalent). Do not mix with strong oxidizing agents. Solid waste, contaminated PPE, and neutralized spill debris must be routed for high-temperature incineration . Incineration is the only reliable method to fully cleave the brominated aromatic ring and prevent long-term aquatic toxicity[1].

References

1.[1] Gheni, S. A., Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 31(1), 8-21. URL:[Link] 2.[3] Inami, K., Okazawa, M., & Mochizuki, M. (2009). "Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay." Toxicology in Vitro, 23(6), 986-991. URL:[Link] 3.[2] Kim, D., & Guengerich, F. P. (2005). "Cytochrome P450 Activation of Arylamines and Heterocyclic Amines." Annual Review of Pharmacology and Toxicology, 45, 27-49. URL:[Link]

Sources

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